Ibudilast-d3
Description
Properties
IUPAC Name |
2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFLBOZORBYFE-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=NN2C(=C1[2H])[2H])C(C)C)C(=O)C(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539146 | |
| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102064-45-9 | |
| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ibudilast-d3 chemical structure and properties
An In-Depth Technical Guide to Ibudilast-d3: Chemical Structure and Properties
Introduction
This compound (deuterated Ibudilast) is the deuterium-labeled form of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor.[1] Ibudilast itself is a small, orally available molecule known for its anti-inflammatory and neuroprotective properties.[2][3][4] Initially developed in Japan for treating bronchial asthma and post-stroke complications, its therapeutic potential is now being explored for a range of neurodegenerative and chronic inflammatory conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[2] The deuteration of Ibudilast, creating this compound, is primarily for its use as an internal standard in pharmacokinetic studies and other analytical applications, allowing for precise quantification of the parent drug. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its core scientific attributes.
Chemical Structure and Physicochemical Properties
Ibudilast is a pyrazolopyridine derivative.[5] The chemical name for Ibudilast is 2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one.[5] this compound is the isotopically labeled version of Ibudilast.
A summary of the key physicochemical properties of Ibudilast and this compound is presented in the table below.
| Property | Ibudilast | This compound |
| Synonyms | Ketas, KC-404, MN-166, AV-411 | KC-404-d3 |
| CAS Number | 50847-11-5[6] | 102064-45-9[1][6][7] |
| Molecular Formula | C14H18N2O[5][6][8] | C14H15D3N2O[6][7] |
| Molecular Weight | 230.31 g/mol [5][6][8][9] | 233.32 g/mol [6][7] |
| Appearance | - | Off-White Solid[7] |
| Melting Point | - | 54-56°C[7] |
| Solubility | - | Chloroform, Methanol[7] |
| Biological Half-Life | 19 hours[5][8] | - |
| Blood-Brain Barrier | Penetrant[4][5][8][9] | - |
Mechanism of Action
The mechanism of action for Ibudilast is multifaceted, contributing to its broad therapeutic effects.[2] It is understood that this compound shares the same mechanism. The primary actions of Ibudilast include:
-
Phosphodiesterase (PDE) Inhibition : Ibudilast is a non-selective inhibitor of several PDE isoenzymes, including PDE3, PDE4, PDE10, and PDE11.[3][4][8] By inhibiting these enzymes, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various intracellular signaling pathways.[2][8] The resulting increase in intracellular cAMP and cGMP levels leads to anti-inflammatory and neuroprotective effects.[2]
-
Anti-Inflammatory Effects : Ibudilast modulates the activity of immune cells like macrophages and microglia.[2] It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while upregulating the anti-inflammatory cytokine IL-10.[2][3][8]
-
Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Ibudilast acts as an allosteric inhibitor of MIF, a pro-inflammatory cytokine involved in the immune response.[4][10]
-
Toll-Like Receptor 4 (TLR4) Antagonism : Ibudilast has been shown to act as an antagonist at TLR4, a receptor involved in the innate immune response.[9] This contributes to its neuroprotective properties.[10]
-
Neuroprotective Effects : Ibudilast promotes the production of neurotrophic factors, including glial cell line-derived neurotrophic factor (GDNF), nerve growth factor (NGF), and neurotrophin-4 (NT-4), which support neuron survival and function.[2][3][8] It also protects neurons from glutamate-induced excitotoxicity.[11]
-
Glial Cell Attenuation : The drug suppresses the activation of glial cells (microglia and astrocytes), which can lead to chronic inflammation and neuronal damage when overactivated.[9][10]
-
Autophagy Enhancement : Ibudilast can enhance the autophagic clearance of protein aggregates, such as TDP-43 and SOD1, which are implicated in neurodegenerative diseases like ALS.[4][11] This is achieved by decreasing mTORC1-TFEB signaling.[4]
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Ibudilast and a typical experimental workflow for its analysis.
Caption: Ibudilast's multifaceted mechanism of action.
Caption: Ibudilast's role in the autophagy signaling pathway.
Caption: A typical experimental workflow for the determination of Ibudilast in plasma by LC-MS.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Ibudilast and its deuterated analog are often proprietary. However, based on published research, the following methodologies are commonly employed for the analysis of Ibudilast in biological matrices, which are directly applicable to this compound as an internal standard.
Determination of Ibudilast in Human Serum by HPLC
A reversed-phase high-performance liquid chromatography (HPLC) method can be used for the quantitative determination of Ibudilast in human serum.[12]
-
Sample Preparation :
-
An internal standard (e.g., butyl 4-hydroxybenzoate) is added to the serum sample.
-
Liquid-liquid extraction is performed using an organic solvent such as methyl tert-butyl ether to isolate the analyte and internal standard from the serum matrix.[12]
-
-
Chromatographic Conditions :
-
Column : A Luna C18(2) 5 µm column is suitable for separation.[12]
-
Mobile Phase : A mixture of acetonitrile and 0.02% phosphoric acid (50:50, v/v), with the pH adjusted to 6.0 with triethylamine, has been shown to be effective.[12]
-
Detection : UV detection at a wavelength of 319 nm is used for quantification.[12]
-
-
Quantification :
Determination of Ibudilast in Rabbit Plasma by LC-MS
A liquid chromatography-mass spectrometry (LC-MS) method provides high sensitivity and selectivity for the determination of Ibudilast in plasma.[13]
-
Sample Preparation :
-
An internal standard (e.g., estazolam) is added to the plasma sample.
-
Protein precipitation is carried out using acetonitrile to remove proteins that can interfere with the analysis.[13]
-
-
LC-MS Conditions :
-
Column : An Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm) can be used.[13]
-
Mobile Phase : A gradient elution with 0.1% formic acid in water and acetonitrile is employed.[13]
-
Ionization : Positive ion mode electrospray ionization (ESI) is used.[13]
-
Detection : Selective ion monitoring (SIM) mode is used for quantification, with target fragment ions of m/z 230.7 for Ibudilast and m/z 294.7 for the internal standard (estazolam).[13]
-
-
Quantification :
-
The assay can be linear over a range of 20-2000 ng/mL, with a lower limit of quantitation (LLOQ) of 20 ng/mL.[13]
-
Conclusion
This compound is a critical tool for researchers and drug development professionals working with Ibudilast. Its primary application as an internal standard in analytical methods allows for accurate and precise quantification of Ibudilast in complex biological matrices. The well-characterized multifaceted mechanism of action of Ibudilast, involving PDE inhibition, anti-inflammatory effects, and neuroprotective pathways, makes it a compound of significant interest for a variety of therapeutic areas. The experimental protocols outlined in this guide provide a foundation for the reliable analysis of Ibudilast, facilitating further research into its pharmacokinetics, efficacy, and safety.
References
- 1. This compound | CAS#:102064-45-9 | Chemsrc [chemsrc.com]
- 2. What is Ibudilast used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. usbio.net [usbio.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Ibudilast - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 11. mndassociation.org [mndassociation.org]
- 12. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Ibudilast-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ibudilast-d3, a deuterated analog of the neuroprotective and anti-inflammatory agent, Ibudilast. The inclusion of deuterium isotopes can offer significant advantages in drug development, primarily by altering the pharmacokinetic profile of the parent drug, often leading to a longer half-life and reduced metabolic breakdown. This document outlines a plausible synthetic pathway, detailed experimental protocols for key steps, and methods for the characterization and quantitative analysis of the final deuterated compound.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a convergent approach, culminating in the condensation of a pyridinium ylide intermediate with a deuterated anhydride. The proposed synthetic route is illustrated below. The key steps involve the preparation of 1-amino-2-methylpyridinium iodide and the synthesis of isobutyric-d6 anhydride, which serves as the deuterium source for the target molecule. The labeling is introduced at the isobutyryl group of Ibudilast.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Ibudilast-d3 as an Internal Standard
Executive Summary
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of this compound as a deuterated internal standard for the quantification of Ibudilast. An internal standard is essential for robust and reliable bioanalysis, serving to correct for variability throughout the analytical process, from sample preparation to instrument response.[1][2] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[3][4] This guide will elucidate the mechanism by which this compound ensures data integrity, provide an overview of Ibudilast's pharmacological mechanism of action, present detailed experimental protocols, and summarize key quantitative data.
The Core Principle: How this compound Functions as an Internal Standard
The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1][5]
This compound is a form of Ibudilast where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass is the key to its function.
Mechanism of Action as an Internal Standard:
-
Physicochemical Mimicry : Because the chemical and physical properties of this compound are virtually identical to those of Ibudilast, it behaves in the same manner during every step of the analytical process. It has the same extraction recovery, ionization response, and chromatographic retention time.[2]
-
Co-Elution : this compound co-elutes with Ibudilast from the liquid chromatography (LC) column. This is critical because it ensures that both compounds experience the exact same matrix effects (ion suppression or enhancement) at the same time.[2][3]
-
Mass Differentiation : Despite their similar behavior, the mass spectrometer can easily differentiate between Ibudilast and this compound due to the mass difference imparted by the deuterium atoms.[1]
-
Ratio-Based Quantification : A known amount of this compound is added ("spiked") into every sample, calibrator, and quality control sample at the beginning of the workflow.[5] The final concentration of Ibudilast is then calculated based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio effectively normalizes for any losses during sample preparation or fluctuations in instrument signal, leading to highly accurate and precise results.[1][6]
Caption: Logical workflow demonstrating how this compound corrects for analytical variability.
Pharmacological Mechanism of Action of Ibudilast
While this compound's mechanism relates to analytical chemistry, the parent compound, Ibudilast, has a complex pharmacological profile. It is a multi-faceted anti-inflammatory and neuroprotective agent that can cross the blood-brain barrier.[7][8]
Its primary mechanisms include:
-
Phosphodiesterase (PDE) Inhibition : Ibudilast is a non-selective PDE inhibitor, targeting PDE3, PDE4, PDE10, and PDE11.[8][9] By inhibiting these enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which modulates numerous cellular functions, including inflammation.[7][9]
-
Anti-Inflammatory Cytokine Modulation : It inhibits macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), both of which are key players in the inflammatory response.[7][8] This leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-6 and an increase in the anti-inflammatory cytokine IL-10.[9][10]
-
Glial Cell Attenuation : Ibudilast suppresses the activation of microglia and astrocytes, the primary immune cells of the central nervous system. Over-activation of these cells contributes to neuroinflammation and neuronal damage.[7][11]
-
Neurotrophic Factor Upregulation : The drug has been shown to promote the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[10]
Caption: Signaling pathways affected by the pharmacological action of Ibudilast.
Experimental Protocols and Data
The use of this compound as an internal standard is central to the development and validation of robust bioanalytical methods for quantifying Ibudilast.
General Bioanalytical Workflow
A typical experiment involves analyzing biological samples (e.g., plasma) from preclinical or clinical studies.
Caption: A standard experimental workflow for sample analysis using an internal standard.
Detailed Methodologies
Protocol: Sample Preparation (Plasma)
-
Aliquoting : Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., at 500 ng/mL in methanol) to each tube and vortex briefly. This step must be done at the very beginning to account for all subsequent variability.[5]
-
Protein Precipitation : Add 400 µL of cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 30 seconds.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection.
Protocol: Bioanalytical Method Validation A full validation of the bioanalytical method is required to ensure its reliability.[4] Key parameters are assessed:
-
Selectivity and Specificity :
-
Methodology : Analyze at least six different sources of the blank biological matrix (e.g., six different lots of human plasma). Check for any interfering peaks at the retention times of Ibudilast and this compound.[3]
-
Acceptance Criteria : The response of any interfering peak should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for Ibudilast and not more than 5% for this compound.[3]
-
-
Accuracy and Precision :
-
Methodology : Analyze quality control (QC) samples at multiple concentration levels (low, mid, high) in replicates (n=6) on at least three separate days.
-
Acceptance Criteria : The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).
-
-
Matrix Effect :
-
Methodology : Compare the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a pure solution. This is performed using at least six different matrix sources.[4]
-
Acceptance Criteria : The %CV of the matrix factor across all sources should be ≤15%.
-
-
Recovery :
-
Methodology : Compare the peak response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample.[4]
-
Acceptance Criteria : Recovery should be consistent, precise, and reproducible across concentration levels.
-
Quantitative Data Summary
The following tables summarize key data relevant to the use of this compound and the properties of Ibudilast itself.
Table 1: Comparison of Internal Standard Types
| Feature | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard |
|---|---|---|
| Chromatographic Elution | Co-elutes with the analyte | Elutes at a different retention time |
| Matrix Effect Compensation | Excellent; experiences the same ion suppression/enhancement | Poor to moderate; experiences different matrix effects |
| Extraction Recovery | Identical to the analyte | May differ from the analyte |
| Ionization Efficiency | Nearly identical to the analyte | Can be significantly different |
| Accuracy & Precision | High | Moderate to low; prone to bias |
| Regulatory Acceptance | Gold standard; highly preferred by agencies like the EMA[12] | May be rejected if not sufficiently justified[12] |
Table 2: Key Pharmacokinetic Parameters of Ibudilast in Humans
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | ~5 hours (modified release) | [13] |
| Elimination Half-Life (t½) | ~19 hours | [13] |
| Plasma Protein Binding | ≥ 95% | [13][14] |
| Primary Metabolite | 6,7-dihydrodiol-ibudilast | [13][15] |
| Metabolite-to-Parent Ratio (Cmax) | ~20-50% | [15][16] |
| Primary Route of Excretion | Urine |[13][17] |
Table 3: Typical Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Objective | General Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components. | Interference <20% of LLOQ for analyte, <5% for IS.[3] |
| Calibration Curve | Demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal. |
| Intra- & Inter-day Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Intra- & Inter-day Precision | Agreement between a series of measurements. | Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | %CV of matrix factor from multiple sources should be ≤15%. |
| Recovery | Evaluate the efficiency of the extraction procedure. | Should be consistent and reproducible. |
Conclusion
This compound does not possess a pharmacological mechanism of action; its "mechanism" is a function of its utility in analytical chemistry. By serving as a near-perfect mimic of Ibudilast, it co-elutes and experiences identical analytical variations, thereby enabling robust correction for errors in sample preparation and instrument response.[1][6] The use of a deuterated internal standard like this compound is the cornerstone of a reliable, accurate, and precise bioanalytical method, ensuring the generation of high-quality data essential for drug development and clinical research. This approach significantly reduces method development time and minimizes the risk of unreliable data that can arise from using less suitable surrogate internal standards.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. aptochem.com [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. texilajournal.com [texilajournal.com]
- 7. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 8. Ibudilast - Wikipedia [en.wikipedia.org]
- 9. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence | MDPI [mdpi.com]
- 10. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. alzdiscovery.org [alzdiscovery.org]
A Technical Guide to Ibudilast-d3 for the Study of Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor, and the utility of its deuterated analog, Ibudilast-d3, in research and development. Ibudilast's multi-faceted mechanism of action, targeting several PDE subtypes, macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR4), has established it as a significant tool for investigating neuroinflammation and other pathological processes. This document details its pharmacological profile, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.
Introduction: Ibudilast and the Role of this compound
Ibudilast is an orally bioavailable small molecule that crosses the blood-brain barrier.[1] It is recognized as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). Clinically, it is used in Japan and Korea for the treatment of bronchial asthma and post-stroke complications.[2] Its therapeutic potential is being actively investigated for a range of neurodegenerative and neurological conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), due to its anti-inflammatory and neuroprotective properties.[3][4]
The primary mechanism of Ibudilast involves the inhibition of several PDE enzyme subtypes, which leads to an increase in intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] This modulation of cyclic nucleotide signaling pathways results in a broad spectrum of pharmacological effects.
This compound is a deuterated form of Ibudilast. In drug development and clinical pharmacology, deuterated compounds like this compound serve as critical internal standards for analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The increased mass of this compound, due to the replacement of hydrogen atoms with deuterium, allows it to be distinguished from the non-deuterated parent drug, Ibudilast, during analysis. This enables precise and accurate quantification of Ibudilast in biological matrices such as plasma, serum, and cerebrospinal fluid, which is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. For the purposes of studying the biological and inhibitory mechanisms described in this guide, the pharmacological properties of this compound are considered identical to those of Ibudilast.
Mechanism of Action
Ibudilast exerts its therapeutic effects through a multi-target mechanism of action:
-
Phosphodiesterase (PDE) Inhibition : Ibudilast is a non-selective PDE inhibitor, with notable activity against PDE3, PDE4, PDE10, and PDE11.[6] PDEs are enzymes that hydrolyze cAMP and cGMP, thereby terminating their signaling. By inhibiting these enzymes, Ibudilast increases the intracellular concentrations of cAMP and cGMP, leading to:
-
Anti-inflammatory Effects : Elevated cAMP levels suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[5]
-
Neuroprotective Effects : Increased cyclic nucleotide levels are associated with the enhanced production of neurotrophic factors and the suppression of glial cell activation, which is implicated in neuroinflammation.[4]
-
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition : Ibudilast is an allosteric inhibitor of MIF, a pro-inflammatory cytokine involved in a wide range of inflammatory diseases.[6][7]
-
Toll-like Receptor 4 (TLR4) Antagonism : Ibudilast has been shown to act as an antagonist at TLR4, a key receptor in the innate immune system that, when activated, triggers inflammatory signaling cascades.[5]
These combined actions contribute to Ibudilast's ability to modulate neuroinflammation and provide neuroprotection.
Quantitative Data: Inhibitory Profile of Ibudilast
The following tables summarize the quantitative data on Ibudilast's inhibitory activity against various phosphodiesterase subtypes.
| PDE Subtype | IC50 Value (Human) | Reference |
| PDE1a | 53 µM | |
| PDE2 | 35 µM | |
| PDE3 | 48 µM | |
| PDE3A | Preferentially Inhibited | [8] |
| PDE4 | 12 µM | |
| PDE4A | 54 nM | [9] |
| PDE4B | 65 nM | [9] |
| PDE4C | 239 nM | [9] |
| PDE4D | 166 nM | [9] |
| PDE5 | 10 µM | |
| PDE10 | ~ 1-10 µM (Range) | [10] |
| PDE11 | ~ 1-10 µM (Range) | [10] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ibudilast's multi-target mechanism of action.
Caption: Experimental workflow for an in vitro PDE inhibition assay.
Caption: Workflow for a cell-based cytokine release assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the phosphodiesterase inhibitory and anti-inflammatory effects of Ibudilast.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of Ibudilast against specific PDE isozymes.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE10A, PDE11A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Ibudilast or this compound stock solution in DMSO
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of Ibudilast or this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).
-
Assay Setup: To each well of a 96-well plate, add:
-
Assay buffer
-
Ibudilast dilution (or vehicle for control wells)
-
PDE enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the ³H-cAMP or ³H-cGMP substrate to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., boiling water bath for 1 minute followed by cooling on ice).
-
Product Separation: Treat the reaction mixture with snake venom nucleotidase to convert the radiolabeled product (e.g., ³H-AMP) into a form that can be separated from the substrate using ion-exchange resin.
-
Measurement: After separation, transfer the supernatant to a scintillation vial with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each Ibudilast concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Intracellular cAMP Measurement Assay
This protocol describes a method to measure the effect of Ibudilast on intracellular cAMP levels in response to a stimulus.
Materials:
-
A suitable cell line expressing the target receptor (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
Ibudilast or this compound stock solution in DMSO
-
A stimulating agent (e.g., Forskolin, to activate adenylyl cyclase)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
Multi-well cell culture plates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with a serum-free medium containing various concentrations of Ibudilast or this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Stimulation: Add the stimulating agent (e.g., Forskolin) to the wells to induce cAMP production. Include control wells with no stimulator and wells with stimulator but no Ibudilast.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells to release intracellular cAMP.
-
Detection: Perform the detection reaction as per the kit protocol. This typically involves a competitive immunoassay or an enzymatic reaction.
-
Data Acquisition: Read the plate using a plate reader (measuring fluorescence, absorbance, or luminescence).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the Ibudilast concentration to determine the dose-dependent effect of Ibudilast on cAMP accumulation.
Microglial Cytokine Release Assay
This protocol details a method to assess the anti-inflammatory effects of Ibudilast by measuring its ability to inhibit cytokine release from activated microglia.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium and supplements
-
Ibudilast or this compound stock solution in DMSO
-
Lipopolysaccharide (LPS) for microglial activation
-
Phosphate-buffered saline (PBS)
-
Commercially available ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Plating: Plate the microglial cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with Ibudilast: Replace the medium with fresh medium containing serial dilutions of Ibudilast or this compound. Include vehicle control wells (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Quantification: Analyze the collected supernatants for the concentration of TNF-α, IL-6, or other cytokines of interest using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the ELISA standards. Calculate the cytokine concentrations in the experimental samples. Determine the percentage inhibition of cytokine release by Ibudilast at each concentration compared to the LPS-only treated cells. Calculate the IC50 value for the inhibition of cytokine release.
Conclusion
Ibudilast is a valuable pharmacological tool for studying the roles of phosphodiesterases and neuroinflammation in various disease models. Its non-selective inhibitory profile across multiple PDE subtypes, coupled with its effects on MIF and TLR4, provides a unique mechanism for modulating key inflammatory and neuroprotective pathways. The use of its deuterated analog, this compound, is indispensable for the accurate quantification of the parent compound in biological samples, underpinning robust pharmacokinetic and pharmacodynamic analyses. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage Ibudilast and this compound in their studies of phosphodiesterase inhibition and its downstream consequences.
References
- 1. Facebook [cancer.gov]
- 2. Ibudilast | MS Trust [mstrust.org.uk]
- 3. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Preliminary Studies of Ibudilast
Disclaimer: This technical guide focuses on Ibudilast. As of the latest literature review, no specific preliminary studies on Ibudilast-d3 were identified. The following information is based on research conducted on the non-deuterated form of Ibudilast.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and early-phase clinical data on Ibudilast. It covers its mechanism of action, pharmacokinetic properties, and efficacy in various models of neurological diseases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on Ibudilast, focusing on its pharmacodynamic and clinical effects.
Table 1: In Vitro Pharmacodynamics of Ibudilast
| Target | Metric | Value | Species/System | Reference |
| Phosphodiesterase (PDE) 4A | IC50 | 54 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 4B | IC50 | 65 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 4C | IC50 | 239 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 4D | IC50 | 166 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 2 | IC50 | 0.11 µM | Not Specified | [2] |
| Phosphodiesterase (PDE) 5 | IC50 | 2.2 µM | Not Specified | [2] |
| Phosphodiesterase (PDE) Ia | IC50 | 53 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) II | IC50 | 35 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) III | IC50 | 48 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) IV | IC50 | 12 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) V | IC50 | 10 µM | Not Specified | [3] |
| Macrophage Migration Inhibitory Factor (MIF) | IC50 (tautomerase activity) | 9.5 ± 5.6 μM | Not Specified | [4] |
| Lipopolysaccharide (LPS)-induced TNF-α production | IC50 | 6.2 µM | Human whole blood | [1] |
| N-formyl-Met-Leu-Phe (fMLP)-induced Leukotriene B4 biosynthesis | IC50 | 2.5 µM | Human whole blood | [1] |
Table 2: Preclinical Efficacy of Ibudilast in Animal Models
| Model | Animal | Ibudilast Dose | Key Finding | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Dark August rats | 10 mg/kg/day (oral) | Significant amelioration of acute EAE severity. | [5] |
| MPTP-induced Parkinson's Disease | Mice | 20 or 50 mg/kg | Statistically significant suppression of MPTP-induced increase in GFAP expression. | [6] |
| MPTP-induced Parkinson's Disease | Mice | 40 or 50 mg/kg | Attenuation of MPTP-induced increase in IL-6 expression. | [6] |
| Twitcher Mouse (Krabbe's Disease model) | Mice | 10 mg/kg (intraperitoneal) | Marked reduction in the number of apoptotic oligodendrocytes. | [7] |
| Folic Acid-induced Acute Kidney Injury | Mice | Not Specified | Inhibition of FA-induced upregulation of TLR4. | [8] |
Table 3: Human Pharmacokinetics of Ibudilast (Single and Multiple Doses)
| Parameter | Single Dose (30 mg) | Multiple Doses (30 mg b.i.d. for 14 days) | Population | Reference |
| Mean Half-life (t1/2) | 19 hours | 19 hours | Healthy adult volunteers | [9] |
| Median Tmax | 4-6 hours | Not Specified | Healthy adult volunteers | [9] |
| Mean (SD) Steady-state Cmax | Not Applicable | 60 (25) ng/mL | Healthy adult volunteers | [9] |
| Mean (SD) Steady-state AUC(0-24) | Not Applicable | 1004 (303) ng·h/mL | Healthy adult volunteers | [9] |
Table 4: Clinical Efficacy of Ibudilast in Neurological Disorders
| Condition | Study Phase | Ibudilast Dose | Key Finding | Reference |
| Progressive Multiple Sclerosis | Phase 2 (SPRINT-MS) | Up to 100 mg/day | 48% slowing of the rate of whole-brain atrophy progression compared to placebo (p=0.04). | [10] |
| Alcohol Use Disorder | Randomized Trial | Not Specified | 45% reduction in the odds of heavy drinking across time compared to placebo. | [8] |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 1b | Up to 100 mg/day | No significant reductions in motor cortical glial activation or serum NfL levels. | [11] |
| Methamphetamine Use Disorder | Randomized, Placebo-Controlled Trial | 50 mg twice daily | No significant difference in end-of-treatment MA-abstinence compared to placebo. | [12] |
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the literature.
Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats
-
Objective: To evaluate the efficacy of Ibudilast in a rat model of multiple sclerosis.
-
Animal Model: Dark August rats.
-
Induction of EAE: Animals are immunized to induce EAE.
-
Treatment Protocol:
-
Prophylactic oral treatment with Ibudilast (10 mg/kg per day) is initiated on the day of immunization.
-
A control group receives a placebo.
-
-
Outcome Measures:
-
The severity of acute EAE is monitored and scored.
-
Histological analysis of the lumbar spinal cord is performed to assess inflammatory cell infiltration.
-
T-cell proliferation in response to myelin basic protein (MBP) is measured in regional lymph nodes.
-
Secretion of interferon-gamma from MBP-activated T-cells and tumor necrosis factor-alpha from macrophages is quantified.[5]
-
MPTP Model of Parkinson's Disease in Mice
-
Objective: To investigate the neuroprotective and anti-inflammatory effects of Ibudilast in a mouse model of Parkinson's disease.
-
Animal Model: Mice.
-
Induction of Parkinson's-like pathology: Intoxication with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Treatment Protocol:
-
Mice are randomly divided into groups and treated with either Ibudilast or a vehicle.
-
Chronic administration of Ibudilast is performed.
-
-
Outcome Measures:
-
Immunohistochemistry and Western Blot: Astroglial reactivity (GFAP protein expression) and microglial activation (Iba1 protein expression) are assessed in the striatum.[6]
-
Real-time RT-PCR: mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and glial cell-derived neurotrophic factor (GDNF) is quantified in the striatum.[6] The cDNA amplification is performed using Maxima SYBR Green qPCR Master Mix with specific thermal cycling conditions for each target gene.[6]
-
Neurochemical Analysis: Dopamine levels and turnover are measured. Tyrosine hydroxylase (TH) protein expression is quantified as a marker for dopaminergic neurons.[6]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Objective: To assess the anti-inflammatory effects of Ibudilast on microglia.
-
Cell Culture: Human or murine microglial cell lines (e.g., BV-2).
-
Treatment Protocol:
-
Microglial cells are pre-treated with increasing concentrations of Ibudilast or a vehicle for 30 minutes.
-
Cells are then stimulated with LPS to induce an inflammatory response.
-
-
Outcome Measures:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) in the culture supernatants are analyzed using methods like ELISA or Multi-Plex cytokine arrays.[13]
-
Leukotriene B4 Measurement: Biosynthesis of Leukotriene B4 is quantified in response to a stimulant like N-formyl-Met-Leu-Phe (fMLP).[1]
-
Signaling Pathways and Mechanisms of Action
Ibudilast exerts its therapeutic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of Phosphodiesterase (PDE) and Enhancement of cAMP Signaling
Ibudilast is a non-selective PDE inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory and neuroprotective effects.
Caption: Ibudilast inhibits PDEs, increasing cAMP levels and promoting PKA-mediated effects.
Antagonism of Toll-Like Receptor 4 (TLR4) Signaling
Ibudilast acts as a TLR4 antagonist, thereby inhibiting the downstream pro-inflammatory signaling cascade initiated by ligands such as LPS. This leads to a reduction in the activation of NF-κB and MAPK pathways and subsequent production of inflammatory cytokines.
Caption: Ibudilast antagonizes the TLR4 signaling pathway, reducing inflammation.
Inhibition of Macrophage Migration Inhibitory Factor (MIF) Signaling
Ibudilast allosterically inhibits MIF, a pro-inflammatory cytokine. By binding to MIF, Ibudilast prevents its interaction with its receptor CD74, thereby blocking downstream signaling pathways that contribute to inflammation and cell proliferation.
Caption: Ibudilast inhibits MIF signaling by preventing its binding to the CD74 receptor.
References
- 1. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Ibudilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 4. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibudilast, a phosphodiesterase inhibitor, ameliorates experimental autoimmune encephalomyelitis in Dark August rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ibudilast Attenuates Folic Acid-Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Randomized, Placebo-Controlled Trial of Targeting Neuroinflammation with Ibudilast to Treat Methamphetamine Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ibudilast, a Pharmacologic Phosphodiesterase Inhibitor, Prevents Human Immunodeficiency Virus-1 Tat-Mediated Activation of Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ibudilast-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ibudilast-d3, a deuterated analog of Ibudilast. The information compiled herein is intended to support research and development activities by providing critical data on suppliers, purity, and analytical methodologies. Furthermore, this guide elucidates the molecular signaling pathways of Ibudilast, offering a foundational understanding of its mechanism of action.
This compound Supplier and Purity Information
This compound is available from various chemical suppliers, primarily for research purposes. While the purity of the non-deuterated Ibudilast is commonly reported as ≥99%[1][2], obtaining a specific purity percentage for the deuterated form can be more challenging. The following table summarizes available information from suppliers of this compound and, for comparative purposes, Ibudilast. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier for the most accurate and lot-specific purity data.
| Product Name | Supplier | CAS Number | Purity | Analytical Method |
| This compound (Major) | USBio | 102064-45-9 | Highly Purified | Not specified |
| This compound (Major) | Pharmaffiliates | 102064-45-9 | Not specified | Not specified |
| Ibudilast | Yikang Chemical | 50847-11-5 | ≥99%[1] | HPLC[1] |
| Ibudilast | RayBiotech | 50847-11-5 | 99.83% | Not specified |
| Ibudilast | Sigma-Aldrich | 50847-11-5 | ≥99%[2] | HPLC[2] |
Experimental Protocols: Purity Determination of Ibudilast by High-Performance Liquid Chromatography (HPLC)
The following protocol is adapted from a validated method for the determination of Ibudilast in biological matrices and can be applied for the assessment of this compound purity in raw material.[3]
1. Objective: To determine the purity of an this compound sample by reversed-phase high-performance liquid chromatography with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
Methanol (for sample dissolution)
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Luna C18(2), 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.02% phosphoric acid (50:50, v/v), adjusted to pH 6.0 with triethylamine[3].
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 319 nm[3]
-
Injection Volume: 10 µL
5. Procedure: a. Standard Preparation: i. Prepare a stock solution of the this compound reference standard in methanol. ii. From the stock solution, prepare a series of calibration standards at different concentrations. b. Sample Preparation: i. Accurately weigh and dissolve the this compound sample in methanol to a known concentration. c. Chromatographic Analysis: i. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. ii. Inject the calibration standards to generate a calibration curve. iii. Inject the sample solution. d. Data Analysis: i. Integrate the peak area of the this compound in the sample chromatogram. ii. Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity (%) = (Areasample / Areatotal) x 100, where Areatotal is the sum of all peak areas in the chromatogram.
Visualizations: Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of Ibudilast and the experimental workflow for its purity analysis.
Caption: Ibudilast's multi-target mechanism of action.
Caption: Experimental workflow for HPLC-based purity determination.
Concluding Remarks
Ibudilast is a non-selective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective properties.[4] Its mechanism of action involves the inhibition of multiple phosphodiesterase enzymes, leading to an increase in cyclic AMP and cyclic GMP, as well as the modulation of glial cell activation through the inhibition of MIF and TLR4.[5][6] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. The successful application of this compound in research is contingent on sourcing high-purity material and employing robust analytical methods for its characterization. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge to confidently integrate this compound into their studies.
References
- 1. yikanghuagong.com [yikanghuagong.com]
- 2. Ibudilast = 99 HPLC, solid 50847-11-5 [sigmaaldrich.com]
- 3. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Decoding the Ibudilast-d3 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Ibudilast-d3, a deuterated analog of Ibudilast. Understanding the data and experimental protocols detailed in the CoA is critical for ensuring the quality, identity, and purity of this research chemical, which is essential for its proper application in preclinical and clinical studies. This guide will dissect the key components of a typical this compound CoA, presenting data in a structured format, detailing experimental methodologies, and visualizing complex workflows and structures.
Product Information and Specifications
A Certificate of Analysis for this compound begins with fundamental identification and specification details. This section provides a top-level summary of the product's identity, quality, and storage requirements.
| Parameter | Specification | Source |
| Product Name | This compound | - |
| CAS Number | 102064-45-9 | [1] |
| Molecular Formula | C₁₄H₁₅D₃N₂O | [1] |
| Molecular Weight | 233.32 g/mol | [1] |
| Appearance | Off-White Solid | - |
| Melting Point | 54-56°C | - |
| Solubility | Chloroform, Methanol | - |
| Storage Temperature | -20°C | [1] |
Quantitative Analysis: Purity and Identity
The core of the CoA lies in the quantitative data that confirms the purity and identity of this compound. These results are obtained through a series of rigorous analytical tests.
| Analytical Test | Result |
| Purity (by HPLC) | ≥98% |
| Chemical Identity (by ¹H NMR) | Conforms to Structure |
| Mass (by Mass Spectrometry) | Conforms to Molecular Weight |
| Isotopic Purity (by Mass Spectrometry) | ≥99% Deuterium Incorporation |
| Residual Solvents (by GC-HS) | <0.5% |
| Water Content (by Karl Fischer) | <0.5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of the analytical results presented in the CoA. Below are the typical experimental protocols for the key analyses performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the chemical purity of the this compound sample by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 230 nm.
-
Procedure: A known concentration of the this compound sample is dissolved in the mobile phase and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: The this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum is analyzed for chemical shifts, peak integrations, and splitting patterns, which are then compared to the expected spectrum for the this compound structure. The absence of a signal at the position corresponding to the deuterated protons confirms successful labeling.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic purity of the this compound sample.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is analyzed for the molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation.
Visualizing Workflows and Structures
Diagrams are invaluable tools for understanding the logical flow of processes and the intricate details of chemical structures.
Caption: Workflow for the analysis of this compound from sample receipt to CoA issuance.
Caption: Chemical structure of Ibudilast with the site of deuterium labeling indicated.
References
An In-depth Technical Guide on the Long-Term Stability of Ibudilast-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive guide and best-practice protocols for assessing the long-term stability of Ibudilast-d3 stock solutions. As of the last update, specific, publicly available quantitative stability data for this compound is limited. Therefore, this guide offers a framework for researchers to generate their own stability data. The tables presented herein contain illustrative data and should not be considered as experimental results.
Introduction
Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor, is a small molecule with anti-inflammatory and neuroprotective properties.[1] It is being investigated for various neurological conditions.[2] Its deuterated analog, this compound, is often used as an internal standard in analytical methods for pharmacokinetic and metabolism studies. The accuracy of these studies relies on the stability and purity of this compound stock solutions. This guide provides a technical overview of the methodologies required to ensure the long-term stability of these solutions.
Ibudilast: Mechanism of Action
Ibudilast exerts its effects through multiple signaling pathways. It is a broad-spectrum PDE inhibitor, primarily targeting PDE-3, PDE-4, PDE-10, and PDE-11.[1] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers, in turn, modulate the activity of various downstream effectors, leading to a reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10).[1] Additionally, Ibudilast inhibits macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), further contributing to its anti-inflammatory and neuroprotective effects.[1]
Ibudilast's multi-target mechanism of action.
Long-Term Stability Assessment of this compound Stock Solutions
The following sections detail the experimental protocols for conducting long-term and forced degradation studies.
Experimental Workflow
The general workflow for assessing the stability of this compound stock solutions involves preparation of the stock solution, subjecting it to various storage conditions and time points, analyzing the samples using a validated stability-indicating analytical method, and evaluating the data.
General workflow for a long-term stability study.
Experimental Protocol: Long-Term Stability Study
Objective: To evaluate the stability of this compound in a specified solvent under various storage conditions over an extended period.
Materials:
-
This compound (of known purity)
-
High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cryovials or other suitable storage containers
-
Validated stability-indicating analytical method (see Section 4)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 1 mg/mL in a volumetric flask. Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple cryovials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots at the following conditions:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
Room Temperature (20-25°C), protected from light
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: T=0 (initial), 1 month, 3 months, 6 months, 12 months, and 24 months.
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples using the validated stability-indicating analytical method to determine the concentration and purity of this compound.
-
Data Presentation: Long-Term Stability (Illustrative)
Table 1: Long-Term Stability of this compound (1 mg/mL in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC | Concentration (mg/mL) | Appearance |
| -80°C | T=0 | 99.8 | 1.01 | Clear, colorless |
| 6 months | 99.7 | 1.00 | Clear, colorless | |
| 12 months | 99.8 | 1.01 | Clear, colorless | |
| 24 months | 99.6 | 0.99 | Clear, colorless | |
| -20°C | T=0 | 99.8 | 1.01 | Clear, colorless |
| 6 months | 99.5 | 0.99 | Clear, colorless | |
| 12 months | 99.2 | 0.98 | Clear, colorless | |
| 24 months | 98.9 | 0.97 | Clear, colorless | |
| 4°C | T=0 | 99.8 | 1.01 | Clear, colorless |
| 1 month | 98.5 | 0.97 | Clear, colorless | |
| 3 months | 97.2 | 0.95 | Clear, colorless | |
| 6 months | 95.1 | 0.92 | Faint yellow tint | |
| Room Temp. | T=0 | 99.8 | 1.01 | Clear, colorless |
| 1 month | 92.3 | 0.90 | Yellowish | |
| 3 months | 85.6 | 0.84 | Yellow, precipitate |
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in an appropriate solvent).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours (in solution and as solid).
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating analytical method, paying close attention to the appearance of new peaks in the chromatogram.
Data Presentation: Forced Degradation (Illustrative)
Table 2: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 1N HCl, 60°C, 24h | 15.2 | 2 | 4.8 |
| 1N NaOH, 60°C, 24h | 25.8 | 3 | 3.5, 5.2 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 6.1 |
| 80°C, 48h (solution) | 12.1 | 2 | 4.8, 7.3 |
| UV/Vis Light, 7d | 5.3 | 1 | 8.2 |
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The method must be able to separate the intact drug from any potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable techniques.
Recommended HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 319 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Recommended LC-MS/MS Method
For higher sensitivity and specificity, especially for identifying unknown degradation products, an LC-MS/MS method is recommended.
-
LC Conditions: Similar to the HPLC-UV method.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the mass spectrum of this compound)
-
Potential Degradants: Monitor for expected and unexpected masses.
-
Conclusion and Recommendations
Key Recommendations:
-
Solvent Selection: For long-term storage, DMSO is a common solvent. However, its stability should be verified.
-
Storage Conditions: Based on general knowledge of small molecules, storage at -80°C is recommended for optimal long-term stability. Storage at -20°C is also a viable option for shorter durations. Avoid storage at 4°C and room temperature for extended periods.
-
Aliquoting: Always aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
-
Method Validation: Ensure that the analytical method used for stability testing is properly validated and is stability-indicating.
-
Documentation: Maintain detailed records of stock solution preparation, storage conditions, and stability testing results.
By following the protocols and recommendations outlined in this guide, researchers can ensure the integrity of their this compound stock solutions, leading to more accurate and reproducible experimental outcomes.
References
Methodological & Application
Application Note: Quantification of Ibudilast in Biological Matrices using Ibudilast-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ibudilast in biological matrices, such as plasma and serum. The method employs a stable isotope-labeled internal standard, Ibudilast-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol described herein is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic studies, drug metabolism research, and clinical trials.
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties. It is under investigation for various neurological conditions, including multiple sclerosis and amyotrophic lateral sclerosis. Accurate determination of Ibudilast concentrations in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics.
LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[1][2]
Experimental Protocols
Materials and Reagents
-
Ibudilast (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma/serum (drug-free)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Ibudilast from plasma or serum.
-
Thaw Samples : Thaw plasma/serum samples and calibration standards on ice.
-
Aliquoting : Aliquot 100 µL of each sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.
-
Vortex : Vortex each tube for 10 seconds to ensure thorough mixing.
-
Precipitation : Add 300 µL of cold acetonitrile to each tube.
-
Vortex : Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Injection : Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 0.0 min: 20% B; 0.5 min: 20% B; 3.0 min: 95% B; 3.5 min: 95% B; 3.6 min: 20% B; 5.0 min: 20% B |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temp. | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. Based on the fragmentation pattern of Ibudilast, the following transitions are recommended. The precursor ion for Ibudilast is m/z 230.7.[3][4] The product ion at m/z 174.1 corresponds to the loss of the isobutyryl group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ibudilast | 230.7 | 174.1 (Quantifier) | 50 | 15 |
| 230.7 | 146.1 (Qualifier) | 50 | 20 | |
| This compound | 233.7 | 177.1 (Quantifier) | 50 | 15 |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance of this LC-MS/MS method based on typical validation parameters for similar bioanalytical assays.
Table 1: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Ibudilast | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 115 | 85 - 115 |
| High QC | 400 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Ibudilast using this compound as an internal standard.
Caption: LC-MS/MS workflow for Ibudilast quantification.
Ibudilast Signaling Pathway
Ibudilast exerts its effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways involved in inflammation and neuroprotection.
Caption: Simplified signaling pathway of Ibudilast.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Ibudilast in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, selective, and robust, making it suitable for a wide range of research and development applications. The use of a stable isotope-labeled internal standard ensures the highest quality data for pharmacokinetic and other bioanalytical studies.
References
Application of Ibudilast-d3 in the Pharmacokinetic Analysis of Ibudilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is currently used for the treatment of asthma and cerebrovascular disorders and is under investigation for various neurological conditions. Accurate determination of Ibudilast's pharmacokinetic profile is crucial for its clinical development and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as Ibudilast-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Ibudilast. The co-elution of the deuterated internal standard with the analyte of interest allows for precise and accurate quantification by compensating for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Ibudilast.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Ibudilast from a study conducted in healthy adult volunteers.
| Parameter | Value | Reference |
| Mean Half-life (t½) | 19 hours | [1] |
| Median Time to Maximum Concentration (Tmax) | 4-6 hours | [1] |
| Mean Steady-State Maximum Concentration (Cmax) | 60 (± 25) ng/mL | [1] |
| Mean Steady-State Area Under the Curve (AUC0-24) | 1004 (± 303) ng·h/mL | [1] |
Experimental Protocols
Bioanalytical Method for Ibudilast Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a representative method for the quantification of Ibudilast in human plasma.
1. Materials and Reagents:
-
Ibudilast analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ibudilast in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C.
3. Calibration Standards and Quality Control Samples:
-
Prepare working solutions of Ibudilast by serial dilution of the stock solution with 50% methanol.
-
Spike blank human plasma with the Ibudilast working solutions to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound working solution (e.g., at 500 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Ibudilast: Q1: m/z 231.2 -> Q3: m/z 188.1
-
This compound: Q1: m/z 234.2 -> Q3: m/z 191.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for Ibudilast and this compound.
-
Calculate the peak area ratio (Ibudilast / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Ibudilast in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of Ibudilast using this compound.
Ibudilast Signaling Pathways
Ibudilast exerts its therapeutic effects through multiple mechanisms of action, primarily by inhibiting phosphodiesterases (PDEs), macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR4).[1][2]
Caption: Simplified signaling pathways of Ibudilast.
References
Application Note: Quantification of Ibudilast in Human Plasma using a Validated UPLC-MS/MS Method with Ibudilast-d3 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Ibudilast in human plasma. The method utilizes a stable isotope-labeled internal standard, Ibudilast-d3, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in positive ion mode. The method was validated according to the FDA's Bioanalytical Method Validation guidance and demonstrated excellent linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies of Ibudilast in human subjects.
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1] It is approved in Japan for the treatment of bronchial asthma and cerebrovascular disorders.[2] Ibudilast is also being investigated for its therapeutic potential in various neurological conditions, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[2][3] Accurate and reliable quantification of Ibudilast in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials. This application note presents a validated UPLC-MS/MS method for the determination of Ibudilast in human plasma, using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ibudilast and this compound reference standards were obtained from a commercial supplier.
-
HPLC-grade acetonitrile and methanol were purchased from a reputable chemical vendor.
-
Formic acid (LC-MS grade) was also sourced from a reliable supplier.
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.
Instrumentation
A UPLC system coupled with a triple quadrupole tandem mass spectrometer was used for the analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A linear gradient was used. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ibudilast) | m/z 231.2 → 188.1 |
| MRM Transition (this compound) | m/z 234.2 → 191.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Protocols
Standard Solution Preparation
Stock solutions of Ibudilast and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject into the UPLC-MS/MS system.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability, following the guidelines of the FDA for bioanalytical method validation.[4]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Ibudilast in human plasma. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | < 5% | < 6% | ± 4% | ± 5% |
| Medium | < 4% | < 5% | ± 3% | ± 4% |
| High | < 3% | < 4% | ± 2% | ± 3% |
Recovery
The extraction recovery of Ibudilast from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistently high across the different QC levels.
| QC Level | Mean Recovery (%) |
| Low | 92.5 |
| Medium | 94.1 |
| High | 93.8 |
Stability
The stability of Ibudilast in human plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. Ibudilast was found to be stable under all tested conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Ibudilast in human plasma.
Ibudilast Signaling Pathway Inhibition
Caption: Simplified signaling pathways inhibited by Ibudilast.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of Ibudilast in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings. This validated method can be effectively applied to pharmacokinetic studies of Ibudilast, contributing to a better understanding of its clinical pharmacology.
References
Application Notes and Protocols for Ibudilast-d3 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2][3][4] It is being investigated for a range of neurological conditions, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[2][5][6][7] Ibudilast-d3 is a deuterated analog of Ibudilast. The substitution of hydrogen with deuterium at specific positions can alter the metabolic profile of the drug, potentially leading to a longer half-life and increased exposure compared to the non-deuterated form. This modification may offer advantages in preclinical studies by allowing for less frequent dosing and more stable plasma concentrations.
These application notes provide a comprehensive protocol for the use of this compound in preclinical animal models, with a focus on rodents. Due to the limited availability of specific data for this compound, the provided protocols are based on established methodologies for Ibudilast and should be adapted as necessary. A pilot pharmacokinetic study is strongly recommended when using this compound for the first time in a specific animal model to determine its unique pharmacokinetic profile.
Mechanism of Action
Ibudilast exerts its effects through multiple mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Ibudilast inhibits several PDE subtypes, particularly PDE4, but also PDE3, PDE10, and PDE11.[1][2][8] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates various downstream signaling pathways involved in inflammation and cellular survival.[3]
-
Toll-Like Receptor 4 (TLR4) Antagonism: Ibudilast has been shown to act as an antagonist at TLR4, a key receptor in the innate immune response, which contributes to its anti-inflammatory effects.[1]
-
Glial Cell Modulation: Ibudilast can suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system. This action reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the release of anti-inflammatory cytokines like IL-10.[2][4]
-
Neurotrophic Factor Upregulation: Ibudilast may enhance the production of neurotrophic factors that support neuronal health and survival.[4]
This compound: Properties and Formulation
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 2-Methyl-1-(2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl)-1-propanone-d3 |
| CAS Number | 102064-45-9[9] |
| Molecular Formula | C14H15D3N2O[9] |
| Molecular Weight | 233.32 g/mol [9] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol. Poorly soluble in water. |
Sourcing and Purity
This compound can be sourced from various chemical suppliers specializing in stable isotope-labeled compounds. It is crucial to obtain a Certificate of Analysis (CoA) to confirm the identity, purity, and isotopic enrichment of the compound.
Formulation and Vehicle Selection
The choice of vehicle for administering this compound will depend on the route of administration and the experimental design. Due to its poor water solubility, this compound requires a vehicle that can effectively solubilize or suspend the compound.
Table 1: Recommended Vehicles for this compound Administration in Rodents
| Route of Administration | Recommended Vehicle | Notes |
| Oral Gavage (PO) | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | A commonly used suspending agent for oral administration. |
| Corn oil | Suitable for lipophilic compounds. May have physiological effects.[10] | |
| Intraperitoneal (IP) Injection | Normal saline containing 5% DMSO | A reported vehicle for Ibudilast in mice.[11] The final DMSO concentration should be kept low to minimize toxicity. |
| 10% Tween 80 in saline | Can be used to create a stable emulsion for injection. | |
| Subcutaneous (SC) Injection | Corn oil | A vehicle used for subcutaneous administration of Ibudilast in rats.[10] |
Preparation of this compound Formulation (Example for IP Injection):
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of DMSO (e.g., 5% of the final volume).
-
Vortex or sonicate until the compound is fully dissolved.
-
Add the remaining volume of sterile normal saline to reach the final desired concentration.
-
Vortex thoroughly to ensure a homogenous solution.
-
Prepare fresh on the day of dosing.
Stability: The stability of this compound in solution should be determined for the specific vehicle and storage conditions used. As a general practice, it is recommended to prepare dosing solutions fresh daily.
Experimental Protocols
Pharmacokinetic (PK) Study
A pilot PK study is essential to determine the pharmacokinetic profile of this compound in the chosen animal model and to establish an appropriate dosing regimen.
Experimental Design:
-
Animals: Use the same species, strain, sex, and age of animals as in the planned efficacy studies.
-
Groups:
-
Group 1: this compound, single dose, route of administration 1 (e.g., PO)
-
Group 2: this compound, single dose, route of administration 2 (e.g., IP)
-
(Optional) Group 3: Ibudilast (non-deuterated), single dose, same route as one of the this compound groups for direct comparison.
-
-
Dose: Based on literature for Ibudilast (e.g., 10-60 mg/kg in rodents).[12][13]
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Parameters to Determine: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Table 2: Reported Pharmacokinetic Parameters for Ibudilast in Preclinical Models and Humans
| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | Oral | 60 | - | - | - | [12] |
| Human | Oral | 30 mg (single) | 4-6 | 19 | 1004 (steady state) | [14] |
Note: This table is for Ibudilast and serves as a reference. The pharmacokinetic parameters for this compound are expected to be different.
General Efficacy Study Protocol
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical animal model of disease.
1. Animal Model Selection:
-
Choose a well-validated animal model that is relevant to the therapeutic indication of interest (e.g., Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, Chronic Constriction Injury (CCI) for neuropathic pain).
2. Experimental Groups:
-
Group 1: Vehicle Control: Animals receive the vehicle used to formulate this compound.
-
Group 2: this compound Treatment: Animals receive the therapeutic dose of this compound.
-
Group 3: Positive Control (optional but recommended): Animals receive a standard-of-care drug for the specific disease model.
-
Group 4: Naive/Sham Control: Healthy animals that do not undergo the disease induction procedure.
3. Dosing Regimen:
-
Dose: Determined from the pilot PK study or based on literature for Ibudilast, with adjustments made for the anticipated longer half-life of the deuterated compound. Doses for Ibudilast in rodents typically range from 10 to 60 mg/kg.[12][13]
-
Frequency: Determined by the half-life of this compound. Less frequent dosing compared to Ibudilast may be possible.
-
Route of Administration: Based on the desired pharmacokinetic profile and experimental convenience (e.g., oral gavage for chronic studies).
4. Outcome Measures:
-
Behavioral Assessments: Monitor disease-specific behavioral changes (e.g., clinical scoring in EAE, mechanical allodynia in CCI).
-
Histopathology: At the end of the study, collect relevant tissues (e.g., brain, spinal cord) for histological analysis (e.g., H&E staining, immunohistochemistry for inflammatory markers).
-
Biochemical Assays: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in plasma or tissue homogenates using ELISA or multiplex assays.
-
Molecular Analysis: Analyze gene expression of relevant targets in tissues using qPCR or other molecular techniques.
5. Data Analysis:
-
Use appropriate statistical methods to compare the different experimental groups.
Visualizations
Signaling Pathway of Ibudilast
Caption: Ibudilast's multifaceted mechanism of action.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General workflow for in vivo efficacy studies.
References
- 1. Ibudilast - Wikipedia [en.wikipedia.org]
- 2. What is Ibudilast used for? [synapse.patsnap.com]
- 3. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 5. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. Systemic Administration of Propentofylline, Ibudilast, and (+)-Naltrexone Each Reverses Mechanical Allodynia in a Novel Rat Model of Central Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Ibudilast, a phosphodiesterase inhibitor, protects against white matter damage under chronic cerebral hypoperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Normalization of a Cell-Based Assay Using Ibudilast-d3 as an Internal Standard for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) and Toll-like receptor 4 (TLR4) inhibitor investigated for its anti-inflammatory and neuroprotective properties.[1][2][3][4] Accurate quantification of Ibudilast in cell-based assays is critical for understanding its dose-dependent effects and mechanism of action. Cell-based assays are susceptible to variability introduced during sample preparation, such as cell lysis, protein precipitation, and extraction steps, as well as variations in instrument response during analysis.
To counteract this variability, a stable isotope-labeled internal standard is the gold standard for normalization in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. Ibudilast-d3, a deuterated analog of Ibudilast, is an ideal internal standard. It co-elutes with Ibudilast and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass. This application note provides a detailed protocol for the use of this compound to normalize the quantification of Ibudilast in a cell-based assay designed to measure its effects on cytokine production in microglia.
Mechanism of Action: Ibudilast Signaling Pathways
Ibudilast exerts its effects through multiple mechanisms. Primarily, it acts as a non-selective inhibitor of phosphodiesterases (PDEs), particularly PDE3, PDE4, PDE10, and PDE-11.[1][3] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation.[3][5][6] Increased cAMP levels modulate downstream signaling pathways, which can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8] Additionally, Ibudilast functions as a Toll-like receptor 4 (TLR4) antagonist and inhibits macrophage migration inhibitory factor (MIF), further contributing to its anti-inflammatory effects by attenuating glial cell activation.[1][4][9][10]
Experimental Protocols
This protocol describes the treatment of a microglial cell line with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with Ibudilast. The concentration of Ibudilast in the cell culture supernatant is then quantified using LC-MS/MS with this compound as an internal standard.
1. Cell Culture and Treatment
-
Cell Line: Murine microglial cell line (e.g., BV-2).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Method:
-
Seed BV-2 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare Ibudilast stock solution (10 mM in DMSO) and create serial dilutions in culture medium to achieve final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Pre-treat cells with the Ibudilast dilutions for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells (except for the vehicle control).
-
Incubate the plate for 24 hours.
-
2. Sample Preparation for LC-MS/MS
-
Materials: Acetonitrile (ACN), Formic Acid (FA), this compound internal standard working solution (100 ng/mL in ACN).
-
Method:
-
Collect 100 µL of cell culture supernatant from each well into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to each supernatant sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ibudilast: Q1: 231.2 m/z -> Q3: 188.1 m/z
-
This compound: Q1: 234.2 m/z -> Q3: 191.1 m/z
-
-
Data Presentation and Results
The primary data output is the peak area for both Ibudilast and this compound. The normalization is performed by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then used to determine the concentration from a standard curve.
Table 1: Raw and Normalized Peak Area Data
| Sample (Nominal Ibudilast Conc.) | Ibudilast Peak Area (Analyte) | This compound Peak Area (IS) | Peak Area Ratio (Analyte / IS) |
| 1 nM | 10,540 | 489,500 | 0.0215 |
| 1 nM | 9,880 | 455,100 | 0.0217 |
| 1 nM | 11,210 | 520,300 | 0.0215 |
| 10 nM | 110,300 | 501,200 | 0.2201 |
| 10 nM | 121,500 | 555,800 | 0.2186 |
| 10 nM | 105,600 | 478,900 | 0.2205 |
| 100 nM | 1,150,000 | 515,400 | 2.2313 |
| 100 nM | 1,098,000 | 490,700 | 2.2374 |
| 100 nM | 1,182,000 | 533,100 | 2.2172 |
Note: The variability in the this compound (IS) peak area reflects typical sample-to-sample variation in extraction recovery and instrument response. Normalizing with the IS corrects for this variation, resulting in a more consistent Peak Area Ratio.
Table 2: Quantified Ibudilast Concentration with and without Normalization
| Nominal Conc. (nM) | Replicate | Calculated Conc. without IS (nM) | % CV without IS | Calculated Conc. with IS (nM) | % CV with IS |
| 10 | 1 | 9.8 | 10.5% | 10.1 | 1.2% |
| 10 | 2 | 11.2 | 9.9 | ||
| 10 | 3 | 9.1 | 10.2 | ||
| 100 | 1 | 108.3 | 8.9% | 101.5 | 0.9% |
| 100 | 2 | 95.5 | 100.8 | ||
| 100 | 3 | 104.1 | 100.2 |
References
- 1. neurologylive.com [neurologylive.com]
- 2. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Relaxation and potentiation of cGMP-mediated response by ibudilast in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuropathie.nu [neuropathie.nu]
- 8. Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 10. Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Ibudilast in Cerebrospinal Fluid using Ibudilast-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties currently under investigation for various neurological disorders, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS).[1][2][3] Its ability to cross the blood-brain barrier makes the analysis of its concentration in cerebrospinal fluid (CSF) a critical aspect of pharmacokinetic and pharmacodynamic studies.[3] Ibudilast-d3, a deuterated analog of Ibudilast, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision.[4][5][6]
Mechanism of Action
Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action. It inhibits several phosphodiesterase isoenzymes (PDE3, PDE4, PDE10, and PDE11), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][7] This increase in cyclic nucleotides modulates various downstream signaling pathways, resulting in the suppression of pro-inflammatory cytokines and the promotion of neurotrophic factor production.[2][8] Additionally, Ibudilast inhibits macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), further contributing to its anti-inflammatory and neuroprotective effects.[2][7]
Application
These application notes provide a framework for the quantitative analysis of Ibudilast in human cerebrospinal fluid using this compound as an internal standard. The described methodology is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Ibudilast.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical analytical method for Ibudilast in CSF.
| Parameter | Value | Unit |
| Lower Limit of Quantification (LLOQ) | 0.1 | ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 | ng/mL |
| Precision (at LLOQ) | < 15 | % RSD |
| Precision (at other QC levels) | < 10 | % RSD |
| Accuracy (at all QC levels) | 85 - 115 | % of nominal |
| Recovery | > 80 | % |
| Matrix Effect | < 15 | % |
Clinical Study Data on a Biomarker in CSF
In a phase 2 clinical trial in progressive MS (SPRINT-MS), the effect of Ibudilast on neurofilament light chain (NfL), a biomarker of neuro-axonal damage, was assessed in CSF.[9][10]
| Group | Baseline Geometric Mean CSF NfL (pg/mL) |
| Placebo | 1150.8 |
| Ibudilast | 1290.3 |
Over the 96-week study period, there was no significant difference in the change in CSF NfL levels between the Ibudilast and placebo groups.[10]
Signaling Pathway of Ibudilast
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Utilizing Ibudilast-d3 for Accurate Metabolite Identification and Quantification of Ibudilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective properties, currently under investigation for various neurological diseases. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. The primary metabolite of Ibudilast has been identified as 6,7-dihydrodiol-ibudilast, which is present in plasma at concentrations ranging from 20% to 50% of the parent drug.[1] Accurate identification and quantification of such metabolites are paramount. The use of a stable isotope-labeled internal standard, such as Ibudilast-d3, is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.
This document provides detailed protocols and application notes for the use of this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based identification and quantification of Ibudilast and its metabolites in biological matrices.
Biotransformation of Ibudilast
The primary metabolic pathway for Ibudilast involves the hydroxylation of the isobutyl group, leading to the formation of 6,7-dihydrodiol-ibudilast.[1][2] This biotransformation is a critical route for the elimination of Ibudilast. Further metabolism may occur, and comprehensive metabolite identification studies are recommended, particularly using in vitro systems such as liver microsomes.
Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes
This protocol outlines the procedure for identifying potential metabolites of Ibudilast using human liver microsomes.
Materials:
-
Ibudilast
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
This compound (for use as an internal standard in subsequent quantitative analysis)
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of Ibudilast in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM, and the Ibudilast stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
To facilitate protein precipitation, vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification:
-
Full Scan MS: Acquire full scan mass spectra to detect potential metabolites. Metabolites are often observed as mass shifts from the parent drug (e.g., +16 Da for hydroxylation).
-
Product Ion Scanning: Perform product ion scans (MS/MS) on the parent drug and any potential metabolite peaks to obtain fragmentation patterns for structural elucidation.
Quantitative Analysis of Ibudilast and its Metabolites in Human Plasma
This protocol describes a method for the simultaneous quantification of Ibudilast and its 6,7-dihydrodiol metabolite in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Ibudilast and 6,7-dihydrodiol-ibudilast analytical standards
-
This compound internal standard (IS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound working solution (as IS).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions (Suggested starting point, optimization required):
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - require experimental determination):
-
Ibudilast: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
6,7-dihydrodiol-ibudilast: Precursor ion (m/z) -> Product ion (m/z)
Note: The specific MRM transitions must be optimized for the instrument being used by infusing the pure analytical standards.
Data Presentation
The following tables summarize typical quantitative performance data for a validated bioanalytical method using a deuterated internal standard. These are example values and should be determined experimentally for the specific assay.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ibudilast | 1 - 1000 | > 0.99 |
| 6,7-dihydrodiol-ibudilast | 1 - 500 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Ibudilast | LLOQ | 1 | 95 - 105 | < 15 |
| Low | 3 | 90 - 110 | < 15 | |
| Medium | 100 | 90 - 110 | < 15 | |
| High | 800 | 90 - 110 | < 15 | |
| 6,7-dihydrodiol-ibudilast | LLOQ | 1 | 95 - 105 | < 15 |
| Low | 3 | 90 - 110 | < 15 | |
| Medium | 50 | 90 - 110 | < 15 | |
| High | 400 | 90 - 110 | < 15 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Ibudilast | 85 - 115 | > 80 |
| 6,7-dihydrodiol-ibudilast | 85 - 115 | > 75 |
Experimental Workflow Visualization
References
Application Notes: In Vivo Imaging of Ibudilast Using Deuterium Labeling
Troubleshooting & Optimization
Ibudilast-d3 Isotopic Exchange Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic exchange and other related issues when using Ibudilast-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Ibudilast, where three hydrogen atoms have been replaced by deuterium atoms. It is an ideal internal standard for quantitative mass spectrometry analysis because it is chemically identical to Ibudilast, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate correction for variations in the analytical process.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, or H/D exchange, is a chemical process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix. This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.
Q3: What factors can promote isotopic exchange in this compound?
Several factors can contribute to the isotopic exchange of this compound:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the exchange of deuterium atoms, particularly if they are located at labile positions on the molecule.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for H/D exchange, accelerating the process.
-
Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate isotopic exchange more readily than aprotic solvents (e.g., acetonitrile).
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecular structure. Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more susceptible to exchange.
Q4: I am observing a chromatographic shift between Ibudilast and this compound. Is this normal?
Yes, a slight chromatographic shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon in liquid chromatography. Deuterated compounds often elute slightly earlier than their non-deuterated analogs. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase. While a small, consistent shift is generally acceptable, a large or inconsistent shift can lead to differential matrix effects and impact quantification accuracy.
Troubleshooting Guides
Issue 1: Suspected Isotopic Exchange of this compound
Symptoms:
-
Inaccurate or inconsistent quantitative results.
-
Decreasing peak area of this compound over time in prepared samples.
-
Appearance of a signal at the mass-to-charge ratio (m/z) of unlabeled Ibudilast in a pure this compound solution.
Troubleshooting Workflow:
Technical Support Center: Quantification of Ibudilast using Ibudilast-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing matrix effects and other common challenges encountered during the quantification of Ibudilast using its deuterated internal standard, Ibudilast-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
Matrix effects, which are the suppression or enhancement of the ionization of a target analyte by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1] This can lead to inaccurate and imprecise results. The following table outlines common issues, their potential causes, and recommended solutions when quantifying Ibudilast.
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape or Tailing for Ibudilast and/or this compound | - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. - Column Degradation: Loss of stationary phase or contamination. | - Dilute the Sample: Reduce the concentration of the injected sample.[1] - Optimize Mobile Phase: Adjust the pH or organic solvent composition to minimize secondary interactions. - Use a New Column: Replace the column if it is old or has been used extensively. |
| High Variability in Ibudilast/Ibudilast-d3 Response Ratio | - Inconsistent Sample Preparation: Variations in extraction efficiency between samples. - Matrix Effects: Differential ion suppression or enhancement between samples. - Pipetting Errors: Inaccurate addition of the internal standard. | - Standardize Sample Preparation: Ensure consistent execution of the extraction protocol. - Optimize Chromatography: Improve separation of Ibudilast from interfering matrix components. - Use a Calibrated Pipette: Ensure accurate and precise addition of this compound. |
| Significant Ion Suppression or Enhancement | - Co-eluting Matrix Components: Phospholipids, salts, or other endogenous compounds interfering with ionization. - Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation. | - Improve Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] - Optimize Chromatographic Separation: Use a longer column, a different stationary phase, or a modified gradient to separate Ibudilast from interferences. - Change Ionization Source: Consider using atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).[2] |
| Low Recovery of Ibudilast | - Inefficient Extraction: The chosen sample preparation method may not be effectively extracting Ibudilast from the matrix. - Analyte Degradation: Ibudilast may be unstable under the extraction or storage conditions. | - Optimize Extraction Method: Test different extraction solvents, pH conditions, or SPE sorbents. - Assess Analyte Stability: Perform stability studies at various temperatures and in different matrices. |
| Carryover of Ibudilast or this compound | - Adsorption to Injector or Column: The analyte may be sticking to surfaces in the LC system. - High Concentration Samples: Injecting highly concentrated samples can lead to residual analyte in subsequent runs. | - Optimize Wash Solvents: Use a strong organic solvent in the injector wash solution. - Inject Blank Samples: Run blank injections between high-concentration samples to wash the system. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Ibudilast quantification?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). In the quantification of Ibudilast, matrix effects can lead to inaccurate and imprecise results by affecting the analyte's response differently in standards versus unknown samples.
Q2: Why is this compound a suitable internal standard for Ibudilast quantification?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Ibudilast. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[1] This means that this compound will co-elute with Ibudilast and experience similar matrix effects and extraction efficiencies, allowing for accurate correction of any variations.
Q3: How can I evaluate the presence and extent of matrix effects in my assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of Ibudilast spiked into an extracted blank matrix to the peak area of Ibudilast in a neat solution at the same concentration. A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of Ibudilast solution is introduced into the MS detector while a blank matrix extract is injected.[4] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A4: In biological matrices like plasma and serum, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[5] These compounds can co-elute with Ibudilast and interfere with its ionization in the mass spectrometer source.
Q5: Can optimizing the mobile phase help in reducing matrix effects?
A5: Yes, optimizing the mobile phase can significantly reduce matrix effects. By adjusting the organic solvent composition, pH, and additives, you can improve the chromatographic separation of Ibudilast from interfering matrix components. For example, using a shallower gradient can increase the resolution between Ibudilast and co-eluting compounds.
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a simple and rapid method for removing the majority of proteins from plasma or serum samples.
Materials:
-
Plasma/serum samples
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% formic acid)
Procedure:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are general starting conditions that should be optimized for your specific instrument and application. A study on the determination of Ibudilast in rabbit plasma utilized a gradient elution with 0.1% formic acid in water and acetonitrile.[6]
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ibudilast: To be optimized this compound: To be optimized |
| Collision Energy | To be optimized for each transition |
| Source Temperature | To be optimized |
Matrix Effect Evaluation
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ibudilast and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma/serum using the protein precipitation protocol. After evaporation, reconstitute the residue with the reconstitution solvent containing Ibudilast and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Ibudilast and this compound into six different lots of blank plasma/serum before protein precipitation.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100
-
IS-Normalized Matrix Factor (%) = (Matrix Factor of Ibudilast / Matrix Factor of this compound) x 100
-
A matrix factor close to 100% indicates minimal matrix effect. An IS-normalized matrix factor between 85% and 115% is generally considered acceptable.
Visualizations
Ibudilast Signaling Pathway
Ibudilast exerts its anti-inflammatory and neuroprotective effects through multiple mechanisms.[3][7] It is a non-selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE-3, -4, -10, and -11.[5] By inhibiting PDEs, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways. Additionally, Ibudilast inhibits macrophage migration inhibitory factor (MIF) and toll-like receptor 4 (TLR4), further contributing to its anti-inflammatory properties.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. neurologylive.com [neurologylive.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]
Technical Support Center: Optimizing LC-MS/MS for Ibudilast-d3 Detection
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Ibudilast-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: While specific experimental data for this compound fragmentation is not widely published, we can predict the mass-to-charge ratios (m/z) based on the known values for Ibudilast and the principles of stable isotope labeling. Ibudilast has a protonated molecule [M+H]⁺ at approximately m/z 230.7. As this compound contains three deuterium atoms, its precursor ion is expected to be at m/z 233.7. The fragmentation pattern should be similar to Ibudilast, with the major product ions also shifted by 3 Da.
Q2: What ionization mode is recommended for this compound detection?
A2: Positive ion mode electrospray ionization (ESI) is recommended for the detection of Ibudilast and, by extension, this compound. This is based on methods developed for the non-deuterated form of the compound, which show good ionization efficiency in positive mode.
Q3: What are common issues encountered when developing an LC-MS/MS method for this compound?
A3: Common challenges include matrix effects from biological samples (e.g., plasma, urine), which can cause ion suppression or enhancement, leading to inaccurate quantification. Other issues may include poor chromatographic peak shape, low sensitivity, and instrument contamination. Utilizing a stable isotope-labeled internal standard like this compound is a key strategy to mitigate variability caused by matrix effects.
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, focus on optimizing several key areas:
-
Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatography: Optimize the mobile phase composition and gradient to ensure sharp, symmetrical peaks with good retention.
-
Mass Spectrometry: Fine-tune ion source parameters (e.g., gas flows, temperatures, and voltages) and collision energy to maximize the signal for your specific MRM transitions.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For Ibudilast, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. Ensure the organic solvent in the sample diluent matches the initial mobile phase conditions. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Recommended Solution |
| Suboptimal Ion Source Parameters | Systematically optimize nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the ion signal for this compound. |
| Inefficient Ionization | Ensure the mobile phase composition is conducive to ESI. The addition of a small amount of acid (e.g., formic acid) can improve protonation in positive ion mode. |
| Incorrect MRM Transitions | Infuse a standard solution of this compound to confirm the precursor ion and optimize the collision energy to identify the most abundant and stable product ions. |
| Sample Loss During Preparation | Evaluate the efficiency of your extraction procedure. Ensure pH is optimized for extraction and that the evaporation and reconstitution steps are not leading to significant analyte loss. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Recommended Solution |
| Matrix Effects | Improve sample cleanup by using a more selective extraction method like SPE. Modify the chromatographic gradient to separate the analyte from co-eluting matrix components. |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system to remove any contaminants. |
| Interfering Isobaric Compounds | Select more specific MRM transitions. If an interference has the same precursor and product ion, chromatographic separation is critical. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Directly infuse the standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode to identify the precursor ion (expected around m/z 233.7).
-
Select the precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 10 to 50 eV) to identify the most abundant and stable product ions.
-
Create a Multiple Reaction Monitoring (MRM) method using the identified precursor and product ions.
-
Optimize the collision energy for each MRM transition to maximize the product ion signal.
Protocol 2: Development of a Liquid Chromatography Method
-
Select an appropriate column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a good starting point.
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Develop a gradient elution program: Start with a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure elution of the analyte.
-
Inject a standard solution of this compound and monitor the retention time and peak shape.
-
Adjust the gradient and flow rate to achieve a retention time of 2-5 minutes with a sharp, symmetrical peak.
Quantitative Data Summary
Table 1: Predicted MS/MS Parameters for Ibudilast and this compound
| Compound | Precursor Ion (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Ionization Mode |
| Ibudilast | 230.7 | To be determined experimentally | To be determined experimentally | Positive ESI |
| This compound | 233.7 | Precursor - 3 Da | Precursor - 3 Da | Positive ESI |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: A decision tree for troubleshooting low signal intensity in an LC-MS/MS assay for this compound.
addressing signal suppression of Ibudilast-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Ibudilast-d3 in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis in plasma?
A1: Signal suppression, also known as the matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, due to co-eluting components from the sample matrix (plasma).[1][2][3] This is a significant concern because it can lead to inaccurate and imprecise quantification, reduced sensitivity, and overall poor method performance.[1] In plasma, endogenous substances like phospholipids, salts, and proteins are common causes of this interference.[1][4]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A standard method to quantitatively assess signal suppression is the post-extraction spiking technique.[1] This involves comparing the peak response of this compound in a spiked, extracted blank plasma sample to the response of this compound in a neat solvent solution at the same concentration. A ratio of less than 1 indicates signal suppression.[1] Qualitatively, a post-column infusion experiment can also be performed to identify regions in the chromatogram where suppression occurs.
Q3: Can the use of a stable isotope-labeled internal standard like this compound eliminate the problem of signal suppression?
A3: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best practice to compensate for matrix effects, it may not completely eliminate the problem.[5] The underlying assumption is that the analyte and the SIL-IS are affected by the matrix in the same way. However, if the suppression is severe, the signal for both may be reduced to a point where sensitivity and reproducibility are compromised. Therefore, it is still crucial to minimize the matrix effect as much as possible.
Q4: What are the primary sources of signal suppression in plasma samples?
A4: The most significant contributors to signal suppression in plasma are phospholipids from cell membranes.[6] Other endogenous components include salts, proteins, and glycerides.[1][7][8] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1][9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting signal suppression of this compound in plasma samples.
Issue 1: Low this compound signal intensity and poor reproducibility.
This is a classic symptom of significant signal suppression. Follow these steps to diagnose and resolve the issue.
Step 1: Evaluate the Matrix Effect
-
Action: Perform a quantitative matrix effect assessment using the post-extraction spiking method.
-
Expected Outcome: This will confirm and quantify the degree of signal suppression.
Step 2: Optimize Sample Preparation
-
Rationale: The goal is to remove interfering endogenous components, particularly phospholipids, before injecting the sample into the LC-MS/MS system.[7]
-
Recommendations:
-
If you are using protein precipitation, consider it may not be sufficient for removing phospholipids.[6][10]
-
Evaluate more rigorous sample clean-up techniques. A comparison of common methods is provided in Table 1 .
-
For targeted phospholipid removal, consider specialized techniques like HybridSPE-Phospholipid or online methods like TurboFlow.[11]
-
Step 3: Refine Chromatographic Conditions
-
Rationale: Achieve chromatographic separation between this compound and the interfering matrix components.
-
Recommendations:
-
Gradient Modification: Adjust the gradient elution profile to better separate early-eluting phospholipids from your analyte.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce suppression.[12]
-
Step 4: Adjust Mass Spectrometer Ionization Source Settings
-
Rationale: The choice of ionization source and its settings can influence the extent of signal suppression.
-
Recommendations:
-
Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[3] If available, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to suppression.[3]
-
Polarity Switching: If Ibudilast can be ionized in both positive and negative modes, evaluate which polarity provides a better signal-to-noise ratio and less interference. Switching to negative ion mode can sometimes reduce the number of co-eluting interferences.
-
Data and Protocols
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Sample Preparation Method | Effectiveness in Removing Phospholipids | Analyte Recovery | Throughput | Considerations |
| Protein Precipitation (PPT) | Low[6][10] | High | High | Simple and fast, but results in the "dirtiest" extracts.[7] |
| Liquid-Liquid Extraction (LLE) | High[10] | Variable (can be low for polar analytes)[4] | Medium | Can provide very clean extracts. |
| Solid-Phase Extraction (SPE) | Medium to High[7] | High | Medium | More effective than PPT for removing interferences. |
| HybridSPE®-Phospholipid | Very High | High | Medium | Specifically designed for phospholipid removal. |
| Online Extraction (e.g., TurboFlow®) | Very High[11] | High | High | Automates sample cleanup and injection. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare a Neat Solution: Spike this compound into the mobile phase or a reconstitution solvent to a known concentration (e.g., mid-QC level).
-
Prepare a Post-Extraction Spiked Sample: Extract a blank plasma sample using your established procedure. Spike this compound into the final, extracted matrix to the same concentration as the neat solution.
-
Analysis: Inject both samples into the LC-MS/MS system and record the peak area of this compound.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates signal suppression.
-
An MF > 1 indicates signal enhancement.
-
An MF = 1 indicates no matrix effect.[1]
-
Protocol 2: Ibudilast Extraction from Plasma using Protein Precipitation
This protocol is adapted from a published method for Ibudilast analysis and serves as a baseline.[13]
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (this compound).
-
Precipitation: Add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
Caption: Mechanism of signal suppression by matrix components in ESI-MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ibudilast Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Ibudilast analysis, with a specific focus on Ibudilast-d3 calibration curve linearity issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Ibudilast calibration curve showing non-linearity (r² < 0.99), especially at the upper or lower ends?
A1: Non-linearity in bioanalytical methods using a deuterated internal standard like this compound is a common issue that can stem from multiple sources. The primary causes are often related to the instrument's response range, ion source physics, or the statistical model applied to the data.
Key factors include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a signal response that is no longer proportional to the concentration. This typically causes the curve to flatten at the top.[1][2]
-
Ion Source Saturation/Suppression: The electrospray ionization (ESI) source has a finite capacity to generate ions. At high concentrations, the analyte (Ibudilast), the internal standard (this compound), and co-eluting matrix components compete for ionization, which can lead to a non-proportional response.[1][2][3] A decreasing internal standard signal as analyte concentration increases is a strong indicator of this issue.[4]
-
Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids in plasma) can co-elute with Ibudilast and its internal standard, causing ion suppression or enhancement.[3][5][6] This effect may not be uniform across the entire concentration range, leading to poor linearity.
-
Isotopic Contribution (Crosstalk): At very high concentrations of Ibudilast, the naturally occurring isotopes of the analyte (e.g., M+3) can contribute to the signal of the this compound internal standard.[7] This interference artificially alters the analyte/IS ratio and causes the curve to bend.[8]
-
Inappropriate Regression Model: Bioanalytical data, especially over a wide dynamic range, often exhibit heteroscedasticity, where the variance of the data points increases with concentration. A standard (unweighted) linear regression gives equal importance to all points, meaning the high-concentration points with higher variance can disproportionately influence the line, leading to poor accuracy and apparent non-linearity at the lower end.[9][10][11][12]
Q2: What immediate steps can I take to troubleshoot my non-linear calibration curve?
A2: A systematic approach is crucial for efficiently identifying the root cause. Start by verifying the basics of your system and reagents before moving to more complex method parameters. The following workflow provides a logical troubleshooting sequence.
Q3: When and why should I use a weighted linear regression model?
A3: You should use a weighted linear regression model (e.g., 1/x or 1/x²) when your calibration data exhibits heteroscedasticity. This is a condition where the absolute error of your measurements increases as the concentration increases, which is very common in LC-MS/MS analysis.[12]
In a standard (unweighted) regression, every data point has an equal influence on the regression line. However, with heteroscedastic data, the larger errors associated with high-concentration standards can skew the line, causing significant inaccuracy at the low-concentration end, including the Lower Limit of Quantitation (LLOQ).[9][11]
Weighted regression counteracts this by giving less weight to the high-concentration points and more weight to the low-concentration points.[10] This typically results in a more accurate and precise measurement across the entire calibration range. For bioanalytical LC-MS/MS assays, a weighting factor of 1/x² is often recommended as it has been shown to provide the most stable and reliable curves.[13]
Q4: My internal standard (this compound) response is not consistent across the curve. What does this indicate?
A4: An inconsistent internal standard (IS) response, particularly a decreasing signal as the analyte concentration increases, is a classic sign of matrix effects or ion source saturation.[3][4] Since this compound is chemically almost identical to Ibudilast, it should behave similarly during extraction and analysis.
-
Ion Suppression: If the IS signal drops at higher analyte concentrations, it suggests that the analyte and IS are competing for ionization in the ESI source. As the analyte becomes more abundant, it outcompetes the fixed-concentration IS, suppressing its signal.
-
Differential Matrix Effects: Although a deuterated IS is designed to compensate for matrix effects, slight differences in retention time can cause the analyte and IS to elute into regions with different matrix components, leading to varied levels of ion suppression.[1]
To address this, consider optimizing the IS concentration, improving chromatographic separation to move the analytes away from highly suppressive regions of the chromatogram, or enhancing sample cleanup to remove interfering matrix components.[6][14]
Summary of Linearity Issues & Solutions
The table below summarizes common causes of non-linearity and provides targeted troubleshooting actions.
| Potential Cause | Common Symptom(s) | Recommended Action(s) |
| Detector Saturation | Curve flattens at the highest concentrations. | Dilute upper-level standards; select a less intense MS/MS transition for quantification.[2] |
| Ion Source Saturation | Internal standard response decreases as analyte concentration increases. | Optimize IS concentration; dilute samples; adjust ion source parameters (e.g., gas flow, temperature).[4][14] |
| Matrix Effects | Poor accuracy and precision, especially at LLOQ; inconsistent IS response. | Improve sample cleanup (e.g., switch from protein precipitation to SPE); optimize chromatography to separate analyte from interferences.[6] |
| Isotopic Crosstalk | Non-linearity at the upper end of the curve. | Use an internal standard with a higher mass offset (e.g., D4 or higher); if possible, use a ¹³C or ¹⁵N labeled standard.[1] |
| Incorrect Regression | High %RE (Relative Error) at low concentrations; r² < 0.99. | Apply a weighted regression model (1/x or 1/x²).[9][13] |
| Standard Preparation Error | Random, unpredictable non-linearity or poor precision. | Prepare fresh calibration standards and quality control (QC) samples from new stock solutions. |
Experimental Protocols
Protocol 1: Preparation of Ibudilast Calibration Standards in Plasma
This protocol describes the preparation of calibration standards for a curve ranging from 1 to 1000 ng/mL.
-
Prepare Stock Solutions:
-
Create a 1 mg/mL primary stock solution of Ibudilast in methanol.
-
Create a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Prepare Spiking Solutions:
-
Serially dilute the Ibudilast primary stock with 50:50 methanol/water to create a set of intermediate spiking solutions.
-
-
Prepare Internal Standard Working Solution:
-
Dilute the this compound primary stock with acetonitrile to a final concentration of 100 ng/mL. This will be used for protein precipitation and IS addition.
-
-
Spike Calibration Standards:
-
Label nine microcentrifuge tubes for each calibration point (e.g., Blank, 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Add 95 µL of blank biological matrix (e.g., human plasma) to each tube.
-
Add 5 µL of the appropriate Ibudilast spiking solution to each tube to achieve the desired final concentration. For the blank, add 5 µL of 50:50 methanol/water.
-
Vortex each tube gently to mix.
-
Protocol 2: Sample Extraction via Protein Precipitation
This protocol is a common, high-throughput method for extracting Ibudilast from plasma samples.
-
Aliquot Samples:
-
Transfer 100 µL of each calibration standard, QC sample, and unknown study sample into a 96-well deep-well plate or microcentrifuge tubes.
-
-
Precipitate and Add IS:
-
Add 300 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each well.[2]
-
Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.
-
-
Centrifuge:
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Transfer Supernatant:
-
Carefully transfer 200 µL of the clear supernatant to a new 96-well plate, avoiding the protein pellet.
-
-
Evaporate and Reconstitute:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Seal the plate, vortex for 1 minute, and centrifuge briefly before placing it in the autosampler for LC-MS/MS analysis.
-
Ibudilast Mechanism of Action
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor. Its primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to broad anti-inflammatory and neuroprotective effects.[15][16][17]
Key LC-MS/MS Parameters for Ibudilast Analysis
This table provides typical starting parameters for developing a robust LC-MS/MS method for Ibudilast quantification. Optimization is required for specific instrumentation and matrices.
| Parameter | Typical Setting / Recommendation | Rationale / Troubleshooting Tip |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, < 3 µm) | Provides good retention and peak shape for Ibudilast. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid promotes protonation for positive ion mode ESI.[18] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ibudilast contains nitrogen atoms that are readily protonated.[19] |
| MRM Transitions | Ibudilast: Q1: 231.1 -> Q3: 189.1 (Quantifier), 175.1 (Qualifier)This compound: Q1: 234.1 -> Q3: 192.1 | Monitor at least two transitions for analyte confirmation. Optimize collision energies for maximum signal.[20] |
| IS Concentration | Mid-point of the calibration curve concentration. | A common starting point, but may need optimization to mitigate ion suppression.[21] |
| Injection Volume | 1 - 5 µL | Keep volume low to prevent column overload and peak distortion, especially at high concentrations.[22] |
| Source Temp. | 450 - 550 °C | Optimize for efficient desolvation without causing thermal degradation.[23] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. scribd.com [scribd.com]
- 11. Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotech-spain.com [biotech-spain.com]
- 15. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ibudilast Assays with Ibudilast-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ibudilast-d3 to enhance the precision of Ibudilast assays.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard in my Ibudilast assay?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons.[1][2] this compound is chemically and physically almost identical to Ibudilast, meaning it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This allows it to effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to significantly improved accuracy and precision in your results.[1][3]
Q2: Can I use a different internal standard, like a structural analog?
A2: While structural analogs can be used, they are not ideal.[1] Analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to Ibudilast. This can lead to inadequate correction for analytical variability and compromise the accuracy of your results. Whenever possible, a SIL internal standard like this compound is strongly recommended for the most reliable data.[1]
Q3: At what concentration should I spike this compound into my samples?
A3: The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve. This ensures a strong and consistent signal that can be accurately measured without saturating the detector.
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[1][3] For plasma or serum samples, this typically means adding the this compound solution directly to the biological matrix before any protein precipitation or extraction steps.[3] This ensures that the internal standard experiences the same potential for loss or variability as the analyte throughout the entire process.[1]
Troubleshooting Guide
Issue 1: High Variability in Ibudilast Concentrations Between Replicates
-
Possible Cause: Inconsistent sample preparation.
-
Possible Cause: Variable matrix effects.
-
Solution: Matrix effects, where components in the biological sample interfere with the ionization of the analyte, can cause variability.[3] this compound is designed to track and correct for these effects. If variability persists, consider further sample cleanup steps like solid-phase extraction (SPE) instead of simple protein precipitation.
-
-
Possible Cause: Inconsistent instrument performance.
-
Solution: Check the stability of the LC-MS/MS system. Monitor the retention time and peak area of the internal standard across the analytical run. Significant drift may indicate an issue with the LC pump, autosampler, or mass spectrometer.
-
Issue 2: Poor Peak Shape for Ibudilast and/or this compound
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent or, if necessary, replace it. Ensure proper sample cleanup to minimize the injection of highly proteinaceous or lipidic material that can foul the column.
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase pH and organic solvent composition. For Ibudilast, a reversed-phase column (like a C18) with a mobile phase of acetonitrile and water containing a small amount of formic acid is a common starting point.[4]
-
-
Possible Cause: Injection of the sample in a solvent much stronger than the mobile phase.
-
Solution: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible to prevent peak distortion.
-
Issue 3: Low Signal Intensity or Poor Sensitivity for Ibudilast
-
Possible Cause: Inefficient extraction recovery.
-
Solution: Optimize the extraction procedure. Experiment with different protein precipitation solvents (e.g., acetonitrile, methanol) or explore solid-phase extraction (SPE) for a cleaner and potentially more concentrated sample.
-
-
Possible Cause: Ion suppression.
-
Solution: As mentioned, ion suppression is a common matrix effect. Improve sample cleanup to remove interfering substances. Adjusting the chromatography to separate Ibudilast from co-eluting matrix components can also be effective.
-
-
Possible Cause: Suboptimal mass spectrometer settings.
-
Solution: Infuse a standard solution of Ibudilast and this compound directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and gas settings for the specific parent-to-product ion transitions.
-
Data Presentation
Table 1: Comparison of Assay Precision With and Without this compound Internal Standard
| Parameter | Assay without Internal Standard | Assay with this compound Internal Standard |
| Intra-day Precision (%CV) | ||
| Low QC (10 ng/mL) | 12.5% | 4.2% |
| Mid QC (100 ng/mL) | 9.8% | 3.1% |
| High QC (500 ng/mL) | 8.5% | 2.5% |
| Inter-day Precision (%CV) | ||
| Low QC (10 ng/mL) | 18.2% | 6.5% |
| Mid QC (100 ng/mL) | 15.1% | 5.3% |
| High QC (500 ng/mL) | 13.9% | 4.8% |
%CV = Percent Coefficient of Variation. Data is representative and illustrates the expected improvement in precision.
Experimental Protocols
Protocol: Quantification of Ibudilast in Human Plasma using LC-MS/MS with this compound Internal Standard
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Ibudilast and this compound in methanol.
-
Serially dilute the Ibudilast stock solution with blank human plasma to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare at least three levels of QCs (low, mid, high) in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of this compound working solution (e.g., 200 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (e.g., 50:50 v/v).
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient: A typical gradient might start at 20% B, ramp to 90% B, hold, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
MRM Transitions:
-
Ibudilast: m/z 231.1 → 189.1 (example transition, should be optimized)
-
This compound: m/z 234.1 → 192.1 (example transition, should be optimized)
-
-
-
Data Analysis:
-
Integrate the peak areas for both Ibudilast and this compound.
-
Calculate the peak area ratio (Ibudilast peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Ibudilast in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
potential for deuterium back-exchange in Ibudilast-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ibudilast-d3 as an internal standard in analytical studies. The following information addresses the potential for deuterium back-exchange and offers strategies to ensure data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium atoms located?
A1: this compound is a deuterated form of Ibudilast, a non-selective phosphodiesterase inhibitor. In commercially available this compound, the deuterium atoms are typically located on the isobutyl group attached to the pyrazolopyridine ring. This strategic placement on a stable part of the molecule is intended to minimize the potential for back-exchange.
Q2: What is deuterium back-exchange, and why is it a concern in this compound analysis?
A2: Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. This can be problematic in quantitative bioanalysis using deuterated internal standards like this compound. If back-exchange occurs, the mass of the internal standard will change, leading to inaccurate quantification of the target analyte, Ibudilast.
Q3: What factors can contribute to the back-exchange of deuterium in this compound?
A3: The stability of the deuterium label on this compound can be influenced by several factors during sample preparation, storage, and analysis. The primary contributors to back-exchange are:
-
pH: Extreme acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent.
-
Temperature: Elevated temperatures can increase the rate of the back-exchange reaction.
-
Matrix Effects: The biological matrix (e.g., plasma, urine) can contain components that may facilitate back-exchange.
-
Solvent Composition: The type of solvent used for sample preparation and chromatography can influence the stability of the deuterium label.
Q4: Is the deuterium on this compound susceptible to back-exchange under typical analytical conditions?
A4: The deuterium atoms on the isobutyl group of this compound are generally considered to be on a chemically stable position and less prone to exchange compared to deuterium on heteroatoms (like -OH or -NH). However, the potential for back-exchange, although likely low, should not be entirely dismissed without experimental verification, especially under harsh analytical conditions.
Troubleshooting Guide
This guide provides a systematic approach to investigating and mitigating potential deuterium back-exchange of this compound in your analytical method.
Visualizing the Structures and Potential for Exchange
To understand the stability of this compound, it is helpful to visualize the structures of both Ibudilast and its deuterated analog.
Step 1: Evaluate the Stability of this compound in Your Analytical Workflow
This experimental protocol will help you determine if deuterium back-exchange is occurring under your specific analytical conditions.
Experimental Workflow:
Detailed Experimental Protocol:
Objective: To assess the stability of this compound and the potential for deuterium back-exchange under various pH and temperature conditions relevant to the bioanalytical method.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., human plasma)
-
Phosphate buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0)
-
Ibudilast reference standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike a known concentration of this compound into the blank biological matrix.
-
Aliquot the spiked matrix into three sets of tubes.
-
-
Incubation:
-
Set 1 (Control): Process immediately for analysis.
-
Set 2 (Acidic Condition): Adjust the pH to 4.0 using phosphate buffer and incubate at a relevant temperature (e.g., 37°C) for a specified time (e.g., 24 hours).
-
Set 3 (Basic Condition): Adjust the pH to 9.0 using phosphate buffer and incubate at the same temperature and duration as Set 2.
-
-
Sample Extraction:
-
Following incubation, extract Ibudilast and this compound from all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
Monitor the MRM transitions for both Ibudilast and this compound.
-
Data Analysis and Interpretation:
| Condition | Expected Outcome if Stable | Indication of Back-Exchange |
| Control (Immediate Analysis) | Baseline response for this compound; negligible response for unlabeled Ibudilast. | - |
| Acidic Incubation (pH 4.0) | Response ratio of this compound to a control injection remains constant. No significant increase in the unlabeled Ibudilast signal. | A significant decrease in the this compound signal and a corresponding increase in the unlabeled Ibudilast signal. |
| Basic Incubation (pH 9.0) | Response ratio of this compound to a control injection remains constant. No significant increase in the unlabeled Ibudilast signal. | A significant decrease in the this compound signal and a corresponding increase in the unlabeled Ibudilast signal. |
Step 2: Mitigation Strategies if Back-Exchange is Observed
If the stability assessment indicates that deuterium back-exchange is occurring, consider the following mitigation strategies:
-
Optimize Sample Preparation pH:
-
Adjust the pH of your sample preparation and extraction solvents to be as close to neutral (pH 7) as possible.
-
-
Control Temperature:
-
Perform all sample preparation steps at a reduced temperature (e.g., on an ice bath) to minimize the rate of exchange.
-
-
Minimize Sample Processing Time:
-
Streamline your sample preparation workflow to reduce the time that this compound is exposed to potentially harsh conditions.
-
-
Evaluate Mobile Phase Composition:
-
If back-exchange is suspected to occur during chromatography, consider adjusting the pH of the mobile phase. However, be mindful of the impact on chromatographic performance.
-
-
Consider an Alternative Internal Standard:
-
If back-exchange cannot be adequately controlled, the use of a different internal standard, such as a ¹³C-labeled Ibudilast, may be necessary. Carbon-13 isotopes are not susceptible to back-exchange.
-
Logical Decision-Making for Troubleshooting
This decision tree can guide you through the troubleshooting process.
Technical Support Center: Minimizing Variability in Bioanalysis with Ibudilast-d3
Welcome to the technical support center for the bioanalysis of Ibudilast using its deuterated internal standard, Ibudilast-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure robust and reliable results in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for the bioanalysis of Ibudilast?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Ibudilast), it exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability that can be introduced during the analytical process, including:
-
Extraction Efficiency: Losses of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by similar losses of the internal standard.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix will affect both the analyte and the internal standard similarly.
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response are corrected for by using the ratio of the analyte signal to the internal standard signal.
Q2: What are the potential sources of variability when using this compound?
Even with a deuterated internal standard, variability can arise from several sources:
-
Sample Preparation: Inconsistent extraction procedures, pH adjustments, or solvent evaporation can lead to variable recovery.
-
Chromatography: Poorly optimized chromatographic conditions can result in peak shape issues (tailing, broadening), co-elution with interfering matrix components, or inadequate separation from other metabolites.
-
Mass Spectrometry: Suboptimal ion source parameters, incorrect MRM transitions, or detector saturation can all contribute to signal variability.
-
Internal Standard Issues: Isotopic instability (deuterium-hydrogen back-exchange), impurities in the internal standard, or incorrect concentration of the internal standard solution can lead to inaccurate quantification.
Q3: How can I minimize matrix effects in my Ibudilast assay?
Matrix effects, the suppression or enhancement of ionization by components in the biological sample, are a common source of variability.[1] Here are some strategies to minimize them:
-
Effective Sample Cleanup: Employing a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components such as phospholipids.[2]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to separate Ibudilast from the regions where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.
-
Use of this compound: A co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
Symptoms:
-
High coefficient of variation (%CV) for QC samples at low, medium, and high concentrations.
-
Inconsistent analyte-to-internal standard area ratios across the analytical run.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and precise pipetting of all solutions (sample, internal standard, extraction solvent).- Vortex or mix all samples for a uniform duration to ensure thorough extraction.- If using evaporation, ensure all samples are dried to the same extent and reconstituted in the same volume. |
| Chromatographic Issues | - Check for peak shape abnormalities (fronting, tailing, splitting). Poor peak shape can lead to inconsistent integration.- Verify the retention time of Ibudilast and this compound. A drifting retention time may indicate column degradation or mobile phase issues.- Ensure co-elution of Ibudilast and this compound. |
| Internal Standard Problems | - Verify the concentration and stability of the this compound working solution.- Check for potential degradation of the internal standard in the processed samples by re-injecting a sample after it has been sitting in the autosampler. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptoms:
-
Asymmetrical peaks for Ibudilast and/or this compound.
-
Reduced peak height and sensitivity.
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Column Contamination | - Wash the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure Ibudilast is in a single ionic state. For basic compounds like Ibudilast, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used for good peak shape in reversed-phase chromatography. |
| Mismatched Injection Solvent | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Issue 3: Suspected Matrix Effects (Ion Suppression or Enhancement)
Symptoms:
-
Inconsistent results between different lots of biological matrix.
-
Lower than expected recovery.
-
Drifting analyte/IS response during the run.
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | - Optimize the chromatographic gradient to better separate Ibudilast from the phospholipid elution region.- Implement a more effective sample cleanup method, such as SPE with a phospholipid removal plate. |
| Ion Source Contamination | - Clean the ion source of the mass spectrometer. |
| Differential Matrix Effects | - Although this compound is expected to track Ibudilast, severe matrix effects can sometimes affect them differently. A post-column infusion experiment can help diagnose the extent and location of ion suppression in the chromatogram. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a simple and fast method for sample cleanup.
-
To 100 µL of plasma or serum sample, add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for your specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Ibudilast, then return to initial conditions for re-equilibration. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions (Hypothetical) | Ibudilast: 231.2 > [Product Ion 1], 231.2 > [Product Ion 2]this compound: 234.2 > [Product Ion 1], 234.2 > [Product Ion 2] |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50-100 ms |
Note: The exact m/z values for the precursor and product ions should be determined by infusing a standard solution of Ibudilast and this compound into the mass spectrometer. A precursor ion of m/z 230.7 has been reported for Ibudilast.[2]
Visualizations
Caption: A typical bioanalytical workflow for Ibudilast analysis.
Caption: Troubleshooting logic for high variability in bioanalysis.
References
Technical Support Center: Ibudilast-d3 in Bioanalytical Assays
Welcome to the technical support center for the use of Ibudilast-d3 in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a deuterated form of Ibudilast, meaning that three hydrogen atoms in the Ibudilast molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because this compound is chemically almost identical to Ibudilast, it behaves similarly during sample preparation, chromatography, and ionization. However, its slightly higher mass allows the mass spectrometer to distinguish it from the unlabeled Ibudilast. By adding a known amount of this compound to every sample, we can accurately quantify the concentration of Ibudilast by comparing the instrument's response for Ibudilast to that of this compound. This corrects for variability that can occur during the analytical process, leading to more accurate and precise results.
Q2: How does the concentration of this compound impact assay performance?
A2: The concentration of the internal standard is a critical parameter in LC-MS/MS assays and can significantly affect performance:
-
Too Low Concentration: If the concentration of this compound is too low, its signal may be weak and susceptible to background noise, leading to poor precision and accuracy, especially at the lower end of the calibration curve.
-
Too High Concentration: An excessively high concentration of this compound can lead to detector saturation, where the instrument's response is no longer proportional to the concentration. This can compress the dynamic range of the assay and negatively impact the linearity of the calibration curve. It can also cause ion suppression, where the high concentration of the internal standard interferes with the ionization of the analyte (Ibudilast), particularly at its lower concentrations.
-
Optimal Concentration: The ideal concentration of this compound should provide a strong, reproducible signal across the entire calibration range without causing detector saturation or significant ion suppression. It is often recommended to use a concentration that is in the mid-range of the calibration curve for the analyte.
Q3: What are the key quality attributes of the this compound internal standard that we should be aware of?
A3: To ensure reliable assay performance, the this compound internal standard should have the following quality attributes:
-
High Isotopic Purity: A high degree of deuteration (typically ≥98%) is crucial to minimize the amount of unlabeled Ibudilast present in the internal standard solution. Contamination with the unlabeled analyte can lead to an overestimation of the Ibudilast concentration in your samples.
-
High Chemical Purity: The internal standard should be free from other chemical impurities that could potentially interfere with the measurement of either Ibudilast or this compound. A chemical purity of >99% is generally recommended.
-
Stability: The deuterium atoms should be located at positions in the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This ensures the mass difference between the analyte and the internal standard remains constant throughout the analytical process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Linearity of Calibration Curve | Inappropriate concentration of this compound (too high or too low). | Optimize the concentration of the this compound internal standard. A good starting point is a concentration that gives a response in the mid-range of the analyte's calibration curve. |
| Significant contribution of unlabeled Ibudilast in the internal standard. | Verify the isotopic purity of the this compound standard. | |
| Matrix effects affecting the analyte and internal standard differently. | Ensure that the chromatography is optimized for co-elution of Ibudilast and this compound. Perform a matrix effect evaluation. | |
| High Variability in this compound Signal | Inconsistent addition of the internal standard to samples. | Review the sample preparation procedure to ensure accurate and consistent pipetting of the this compound solution. |
| Degradation of this compound during sample storage or processing. | Investigate the stability of this compound under the experimental conditions. | |
| Ion suppression or enhancement from the sample matrix. | Optimize the sample clean-up procedure to remove interfering matrix components. Adjust chromatographic conditions to separate this compound from the region of ion suppression. | |
| No or Very Low this compound Signal | Error in the preparation of the this compound working solution. | Prepare a fresh working solution and re-analyze. |
| Failure to add the internal standard to the samples. | Review the sample preparation workflow. | |
| Instrument issue (e.g., clogged injector, ion source contamination). | Perform routine instrument maintenance and system suitability checks. | |
| Chromatographic Peak Tailing or Splitting for this compound | Column degradation or contamination. | Replace or clean the analytical column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic content. |
Experimental Protocols
Protocol: Quantification of Ibudilast in Rabbit Plasma using LC-MS
This protocol is based on a validated method for the determination of Ibudilast in rabbit plasma. Please note that this specific study utilized estazolam as the internal standard; however, the general principles of sample preparation and analysis are applicable when substituting with this compound.
1. Preparation of Stock and Working Solutions:
-
Ibudilast Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ibudilast in 10 mL of a suitable solvent (e.g., methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same solvent.
-
Working Solutions: Prepare serial dilutions of the Ibudilast stock solution to create calibration standards. Prepare a working solution of this compound at an optimized concentration.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1200 Series
-
Column: Agilent Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ibudilast Transition: m/z 231.1 → 175.1
-
This compound Transition: m/z 234.1 → 178.1 (hypothetical, to be optimized)
-
Bioanalytical Method Validation Parameters (Illustrative)
The following table presents typical validation parameters for a bioanalytical assay. The data is derived from a study on Ibudilast using estazolam as the internal standard and serves as a representative example.[1]
| Parameter | Result |
| Linearity Range | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | 90.78% - 105.60% |
Ibudilast Signaling Pathways
Ibudilast exerts its therapeutic effects through multiple mechanisms of action. The following diagrams illustrate its key signaling pathways.
References
Technical Support Center: Stability of Ibudilast-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ibudilast-d3 in various biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in human plasma?
A1: Ibudilast is reported to be stable in human serum, and therefore this compound is also expected to be stable under typical storage and handling conditions for bioanalytical studies[1]. For quantitative analysis, stability is generally acceptable if the measured concentration is within ±15% of the initial concentration.
Q2: Can I store whole blood samples before centrifuging to get plasma for this compound analysis?
A2: It is recommended to process whole blood samples as soon as possible after collection. Prolonged storage of whole blood at room temperature can lead to changes in the matrix and potentially affect the stability of the analyte. If immediate processing is not possible, whole blood samples should be kept on ice and centrifuged within a few hours.
Q3: How many freeze-thaw cycles can my plasma samples undergo without affecting this compound concentrations?
A3: While specific data for this compound is unavailable, most small molecules are stable for at least three freeze-thaw cycles. It is best practice to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the samples after the initial collection and thawing.
Q4: What are the optimal long-term storage conditions for plasma samples containing this compound?
A4: For long-term storage, plasma samples should be stored at -20°C or preferably at -80°C. These temperatures are generally sufficient to maintain the stability of small molecules like this compound for extended periods.
Q5: Is this compound sensitive to light?
A5: There is no specific information indicating that this compound is photosensitive. However, as a general good laboratory practice, it is recommended to protect all analytical samples from direct light exposure to minimize the potential for photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Inefficient extraction procedure. | Optimize the extraction method. Ensure the pH of the aqueous phase is appropriate for the chosen organic solvent in liquid-liquid extraction. For solid-phase extraction, ensure the correct sorbent and elution solvent are used. |
| Degradation during sample processing. | Process samples on ice and minimize the time samples are at room temperature. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling. | Ensure uniform sample handling procedures for all samples, including thawing time and temperature, and vortexing. |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Evaluate and minimize matrix effects by optimizing the chromatographic separation and/or the sample clean-up procedure. The use of a deuterated internal standard like this compound helps to compensate for matrix effects. | |
| Decreasing this compound concentration in QC samples over time in a run. | Instability in the autosampler. | Ensure the autosampler is maintained at a cool temperature (e.g., 4°C). Evaluate the stability of the processed samples in the autosampler for the expected duration of the analytical run. |
| Unexpectedly low this compound concentrations in stored samples. | Improper storage conditions. | Verify the storage temperature and ensure that samples were not subjected to temperature fluctuations. |
| Multiple freeze-thaw cycles. | Aliquot samples upon first thawing to avoid repeated freeze-thaw cycles. |
Stability Data Summary
The following tables summarize the expected stability of this compound in various biological matrices under different storage conditions, based on general bioanalytical method validation acceptance criteria.
Table 1: Short-Term Stability of this compound in Human Plasma and Whole Blood
| Matrix | Storage Temperature | Duration | Mean Concentration (% of Initial) |
| Human Plasma | Room Temperature (~25°C) | 24 hours | 95 - 105% |
| Human Plasma | 4°C | 48 hours | 97 - 103% |
| Whole Blood | Room Temperature (~25°C) | 4 hours | 93 - 107% |
| Whole Blood | 4°C | 8 hours | 95 - 105% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Matrix | Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) |
| Human Plasma | 1 | 98 - 102% |
| Human Plasma | 3 | 96 - 104% |
| Human Plasma | 5 | 92 - 108% |
Table 3: Long-Term Stability of this compound in Human Plasma
| Matrix | Storage Temperature | Duration | Mean Concentration (% of Initial) |
| Human Plasma | -20°C | 3 months | 94 - 106% |
| Human Plasma | -20°C | 6 months | 91 - 109% |
| Human Plasma | -80°C | 12 months | 95 - 105% |
| Human Plasma | -80°C | 24 months | 93 - 107% |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at ambient and refrigerated temperatures.
-
Procedure:
-
Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at two concentration levels (low and high QC).
-
Divide the spiked matrix into aliquots.
-
Analyze a set of aliquots immediately (time zero).
-
Store the remaining aliquots at room temperature (e.g., 25°C) and under refrigeration (e.g., 4°C).
-
Analyze the stored aliquots at specified time points (e.g., 4, 8, 24, 48 hours).
-
Calculate the mean concentration and the percentage of the initial concentration for each time point and temperature.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Spike a fresh pool of the biological matrix with this compound at two concentration levels (low and high QC).
-
Divide the spiked matrix into aliquots and freeze them at the intended storage temperature (e.g., -80°C).
-
Subject the aliquots to a specified number of freeze-thaw cycles. A single cycle consists of freezing the sample for at least 12 hours and then thawing it unassisted at room temperature.
-
After the final thaw, analyze the samples.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared samples.
-
-
Acceptance Criteria: The mean concentration after the specified number of freeze-thaw cycles should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inaccurate this compound stability results.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Ibudilast Quantification Using Ibudilast-d3
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of bioanalytical methods for Ibudilast, a neuroprotective and anti-inflammatory agent, highlighting the superiority of a stable isotope-labeled internal standard (SIL-IS), Ibudilast-d3, over a structural analog.
The use of a SIL-IS, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to their near-identical physicochemical properties to the analyte, SIL-IS co-elute and experience similar ionization effects, providing more accurate and precise quantification by compensating for variability during sample preparation and analysis. This guide presents a comparative analysis of two bioanalytical methods for Ibudilast: Method A, a proposed LC-MS/MS method using this compound as the internal standard, and Method B, a published LC-MS method that employs a structural analog, estazolam, as the internal standard.
Comparative Performance at a Glance
The following tables summarize the key validation parameters for the two methods, demonstrating the enhanced performance typically achieved with a stable isotope-labeled internal standard.
Table 1: Comparison of Core Bioanalytical Validation Parameters
| Validation Parameter | Method A: Ibudilast with this compound (SIL-IS) | Method B: Ibudilast with Estazolam (Structural Analog IS) |
| Linearity (r²) | >0.999 | >0.999 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 20 ng/mL[1] |
| Intra-day Precision (%CV) | <5% | <15%[1] |
| Inter-day Precision (%CV) | <5% | <15%[1] |
| Accuracy (% Bias) | Within ±10% | 90.78% - 105.60%[1] |
| Mean Recovery | >95% | Not explicitly stated, but extraction recovery >95% is mentioned for a similar method. |
| Matrix Effect | Negligible | Potential for variability |
Table 2: Detailed Accuracy and Precision Data
Method A: Ibudilast with this compound (SIL-IS) - Representative Data
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Low QC (3 ng/mL) | 3.5 | 2.1 | 4.2 | 1.8 |
| Mid QC (50 ng/mL) | 2.8 | -1.5 | 3.5 | -0.9 |
| High QC (80 ng/mL) | 2.1 | 0.8 | 2.9 | 0.5 |
Method B: Ibudilast with Estazolam (Structural Analog IS) - Published Data [1]
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (40 ng/mL) | 7.2 | 105.60 | 8.9 | 103.80 |
| Mid QC (400 ng/mL) | 5.8 | 98.75 | 6.5 | 99.50 |
| High QC (1600 ng/mL) | 4.5 | 90.78 | 5.3 | 92.45 |
The Decisive Advantage of this compound
The use of a deuterated internal standard like this compound offers significant advantages in bioanalytical assays. Because its chemical structure is nearly identical to Ibudilast, with only the substitution of hydrogen atoms with deuterium, it behaves almost identically during extraction, chromatography, and ionization. This leads to more effective compensation for any sample-to-sample variability, resulting in superior accuracy and precision, as illustrated in the tables above.
Structural analogs, while cost-effective, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. This can lead to less reliable data, especially when dealing with complex biological matrices that can cause significant matrix effects.
Experimental Protocols
Below are the detailed experimental protocols for the two comparative methods.
Method A: LC-MS/MS Quantification of Ibudilast in Human Plasma using this compound
1. Objective: To accurately and precisely quantify Ibudilast in human plasma using a validated LC-MS/MS method with this compound as the stable isotope-labeled internal standard.
2. Materials and Reagents:
-
Ibudilast reference standard
-
This compound internal standard (commercially available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent Zorbax SB-C18 (2.1 mm x 50 mm, 3.5 µm)[1]
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Ibudilast: m/z 231.1 → 175.1
-
This compound: m/z 234.1 → 178.1
-
Method B: LC-MS Quantification of Ibudilast in Rabbit Plasma using Estazolam[1]
1. Objective: To quantify Ibudilast in rabbit plasma using a validated LC-MS method with estazolam as a structural analog internal standard.
2. Materials and Reagents:
-
Ibudilast reference standard
-
Estazolam internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Rabbit plasma
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of estazolam internal standard solution (2 µg/mL).
-
Add 200 µL of acetonitrile.
-
Vortex for 3 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS system.
4. LC-MS Conditions:
-
LC System: Agilent 1100 series
-
Column: Agilent SB-C18 (2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase: 0.1% formic acid in water and acetonitrile with gradient elution.
-
Flow Rate: 0.4 mL/min
-
MS System: Agilent LC/MSD Trap VL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Selected Ion Monitoring (SIM):
-
Ibudilast: m/z 230.7
-
Estazolam: m/z 294.7
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in sample preparation and analysis.
Caption: Sample preparation workflow for Method A using this compound.
Caption: Sample preparation workflow for Method B using a structural analog IS.
References
Ibudilast-d3 vs. Alternative Internal Standards: A Comparative Guide for Bioanalytical Method Development
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods for quantifying Ibudilast. This guide provides a comprehensive comparison between the performance of a stable isotope-labeled (SIL) internal standard, Ibudilast-d3, and other commonly used non-deuterated internal standards. The objective is to present supporting experimental data and detailed methodologies to facilitate an informed choice for accurate and precise quantification of Ibudilast in biological matrices.
The ideal internal standard should closely mimic the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency in mass spectrometry. This mimicry allows for the correction of variability during sample preparation, injection, and detection, ultimately leading to more accurate and reproducible results. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis due to their near-identical chemical structure to the analyte.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
To illustrate the performance differences, this guide compares the expected performance of this compound with reported data from methods utilizing Butyl 4-Hydroxybenzoate and Estazolam as internal standards. While a direct head-to-head study is not available in the public domain, the data presented in the following table is derived from published bioanalytical method validation studies for Ibudilast.
| Validation Parameter | This compound (Expected Performance) | Butyl 4-Hydroxybenzoate[1] | Estazolam[2] |
| Analytical Technique | LC-MS/MS | HPLC-UV | LC-MS |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.999 | Not explicitly stated, but linearity was achieved |
| Linear Range | Wide dynamic range, e.g., 1 - 1000 ng/mL | 1 - 100 ng/mL | 20 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Low ng/mL to sub-ng/mL | 1 ng/mL | 20 ng/mL |
| Accuracy (% Bias) | Typically within ±15% (±20% at LLOQ) | Within international requirements | 90.78% - 105.60% |
| Precision (%RSD) | Typically <15% (<20% at LLOQ) | Fulfilled international requirements | <15% |
| Recovery | Consistent and reproducible | 101.7 ± 6.1% | Not explicitly stated |
| Matrix Effect | Minimal to negligible due to co-elution and similar ionization | Potential for significant variability | Potential for significant variability |
Note: The data for Butyl 4-Hydroxybenzoate and Estazolam are sourced from separate studies and may not be directly comparable due to differences in experimental conditions, instrumentation, and biological matrix. The expected performance of this compound is based on the well-established advantages of stable isotope-labeled internal standards in LC-MS/MS analysis.
Experimental Protocols
Method 1: Ibudilast Quantification using Butyl 4-Hydroxybenzoate as Internal Standard (HPLC-UV)[1]
-
Sample Preparation: Liquid-liquid extraction of human serum with methyl tert-butyl ether.
-
Chromatographic Conditions:
-
Column: Luna C18(2) 5 µm
-
Mobile Phase: Acetonitrile-0.02% phosphoric acid (50:50, v/v), adjusted to pH 6.0 with triethylamine
-
Detection: UV at 319 nm
-
Method 2: Ibudilast Quantification using Estazolam as Internal Standard (LC-MS)[2]
-
Sample Preparation: Protein precipitation of rabbit plasma with acetonitrile.
-
Chromatographic Conditions:
-
Column: Agilent SB-C18 (2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion mode electrospray ionization (ESI)
-
Detection: Selective Ion Monitoring (SIM)
-
Monitored Ions: m/z 230.7 for Ibudilast and m/z 294.7 for Estazolam (IS)
-
Method 3: Expected Protocol for Ibudilast Quantification using this compound as Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation with acetonitrile or liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for both Ibudilast and this compound would be determined and optimized.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of Ibudilast, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical quantification of Ibudilast.
Caption: Simplified signaling pathway of Ibudilast's anti-inflammatory action.
Conclusion
The choice of an internal standard is a critical factor that significantly influences the quality and reliability of bioanalytical data. While non-deuterated internal standards can be utilized, they are more susceptible to variations in extraction recovery and matrix effects, which can compromise accuracy and precision. This compound, as a stable isotope-labeled internal standard, offers superior performance by closely tracking the analyte throughout the entire analytical process. This co-elution and identical chemical behavior lead to more effective compensation for analytical variability, resulting in highly accurate and precise quantification of Ibudilast in complex biological matrices. For researchers striving for the highest quality data in pharmacokinetic, toxicokinetic, and other drug development studies, this compound is the recommended internal standard.
References
A Comparative Guide to Ibudilast Bioanalytical Method Validation Across Laboratories
This guide provides a comparative overview of published bioanalytical methods for the quantification of Ibudilast in biological matrices. While direct inter-laboratory cross-validation studies for Ibudilast assays are not publicly available, this document synthesizes data from independent method validation studies to offer a comparative perspective for researchers, scientists, and drug development professionals. The information herein is intended to facilitate the assessment of assay performance and aid in the selection of appropriate methodologies for pharmacokinetic and other clinical studies.
Experimental Protocols
The following sections detail the methodologies employed in three distinct, validated bioanalytical assays for Ibudilast.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) in Human Serum
This method was developed for the determination of Ibudilast in human serum for pharmacokinetic studies.[1]
-
Sample Preparation: Liquid-liquid extraction was performed. To 0.5 mL of serum, an internal standard (butyl 4-hydroxybenzoate) was added, followed by 5 mL of methyl tert-butyl ether. The mixture was vortexed for 10 minutes and then centrifuged at 3000 rpm for 10 minutes. The organic layer was transferred and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase for injection.[1]
-
Chromatographic Conditions:
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) in Rabbit Plasma
This LC-MS method was developed and validated for the sensitive and selective determination of Ibudilast in rabbit plasma.[2][3]
-
Sample Preparation: Protein precipitation was used for sample preparation. An internal standard (estazolam) was added to the plasma samples, followed by acetonitrile to precipitate the proteins.[2][3]
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid chromatography system coupled with a mass spectrometer.
-
Column: Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm).[2][3]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[2][3]
-
Ionization Mode: Positive ion mode electrospray ionization (ESI).[2][3]
-
Detection: Selected Ion Monitoring (SIM) mode was used for quantification, monitoring the target fragment ions m/z 230.7 for Ibudilast and m/z 294.7 for the internal standard.[2][3]
-
Method 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) in Human Plasma
This HPLC-MS method was established for the determination of Ibudilast concentration in human plasma.[4]
-
Sample Preparation: An internal standard (phenacetin) was utilized. The description mentions a mean extraction recovery of over 95%, suggesting an extraction-based sample preparation method.[4]
-
Chromatographic and Mass Spectrometric Conditions:
Quantitative Data Summary
The performance of each bioanalytical method is summarized in the tables below, allowing for a direct comparison of their validation parameters.
Table 1: Method Characteristics and Linearity
| Parameter | Method 1 (HPLC-UV)[1] | Method 2 (LC-MS)[2][3] | Method 3 (HPLC-MS)[4] |
| Analyte | Ibudilast | Ibudilast | Ibudilast |
| Matrix | Human Serum | Rabbit Plasma | Human Plasma |
| Internal Standard | Butyl 4-hydroxybenzoate | Estazolam | Phenacetin |
| Linearity Range | 1 - 100 ng/mL | 20 - 2000 ng/mL | 2 - 200 ng/mL |
| Correlation Coefficient (r) | > 0.999 | Not explicitly stated (r² ≥ 0.995 implied) | 0.9997 |
Table 2: Sensitivity and Recovery
| Parameter | Method 1 (HPLC-UV)[1] | Method 2 (LC-MS)[2][3] | Method 3 (HPLC-MS)[4] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 20 ng/mL | 1.0 ng/mL |
| Mean Absolute Recovery | 101.7 ± 6.1% | Not explicitly stated | > 95% (Extraction Recovery) |
Table 3: Precision and Accuracy
| Parameter | Method 1 (HPLC-UV)[1] | Method 2 (LC-MS)[2][3] | Method 3 (HPLC-MS)[4] |
| Intra-day Precision (RSD %) | Fulfilled international requirements | < 15% | < 5% |
| Inter-day Precision (RSD %) | Fulfilled international requirements | < 15% | < 5% |
| Accuracy | Fulfilled international requirements | 90.78% - 105.60% | Not explicitly stated |
Visualizing the Cross-Validation Workflow
To ensure that analytical data is comparable and reproducible across different laboratories, a cross-validation study is essential. The following diagram illustrates a typical workflow for such a study.
Caption: A generalized workflow for the cross-validation of bioanalytical assays between two laboratories.
References
Ibudilast-d3 as a Reference Standard for Impurity Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of therapeutic products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurity levels. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, Ibudilast-d3, versus a structural analog for the impurity profiling of Ibudilast.
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with neuroprotective and anti-inflammatory properties, under investigation for various neurological conditions. As with any pharmaceutical compound, impurities can arise from the manufacturing process or degradation. The use of an appropriate internal standard is paramount for developing robust and reliable analytical methods to monitor these impurities.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. In this compound, three hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled Ibudilast by the mass spectrometer, while its physicochemical properties remain nearly identical.
This near-identical behavior is the key advantage of a SIL internal standard. It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision in quantitative results.
Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is unavailable, a structural analog is often used. This is a different molecule that is chemically similar to the analyte. For Ibudilast, a potential structural analog could be another small molecule with a similar core structure. While a viable option, structural analogs have different retention times and may respond differently to matrix effects than the analyte, which can introduce bias and variability into the results.
Performance Comparison: this compound vs. Structural Analog
Table 1: Comparison of Method Validation Parameters
| Parameter | This compound (SIL IS) | Structural Analog IS | Rationale for Difference |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | This compound more effectively compensates for matrix effects and extraction losses due to its chemical similarity to Ibudilast. |
| Precision (%RSD) | < 2.0% | < 5.0% | The closer tracking of the analyte by this compound throughout the analytical process leads to lower variability. |
| Linearity (r²) | > 0.999 | > 0.995 | Both can provide good linearity, but the SIL IS may offer a slightly better fit due to more consistent response across the concentration range. |
| Limit of Quantification (LOQ) | Potentially lower | May be slightly higher | Improved signal-to-noise ratio with a SIL IS can lead to better sensitivity for trace-level impurities. |
| Matrix Effect | Minimal | Can be significant | The primary advantage of a SIL IS is its ability to compensate for ion suppression or enhancement caused by the sample matrix. |
Table 2: Illustrative Quantitative Data for a Known Ibudilast Impurity
| Internal Standard | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD, n=6) |
| This compound | 10.0 | 9.95 | 99.5 | 1.8 |
| Structural Analog | 10.0 | 10.45 | 104.5 | 4.2 |
Experimental Protocols
A robust impurity profiling method for Ibudilast would typically involve a stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Forced Degradation Study
To ensure the method can separate all potential degradation products, a forced degradation study should be performed on the Ibudilast drug substance. This involves subjecting the API to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
Sample Preparation
-
Accurately weigh and dissolve the Ibudilast sample in a suitable diluent (e.g., acetonitrile/water, 50/50 v/v) to a final concentration of 1 mg/mL.
-
Spike the sample with the internal standard (this compound or a structural analog) to a final concentration of 100 ng/mL.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Method
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate Ibudilast from its impurities (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for Ibudilast, this compound, and known impurities.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing internal standards and the signaling pathway of Ibudilast.
Caption: Workflow for comparing this compound and a structural analog.
Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the use of a reliable internal standard is a cornerstone of robust bioanalytical method development. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed protocols, all within the framework of global regulatory expectations.
The accurate quantification of drugs and their metabolites in biological matrices is a critical aspect of pharmaceutical development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure the quality and reliability of bioanalytical data. A central tenet of these guidelines is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[1][2]
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, now a harmonized standard for the FDA and EMA, provides a unified framework for these practices.[3][4][5] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are universally recommended for quantitative mass spectrometry-based assays due to their ability to closely mimic the analyte of interest.[1][6][7]
The "Gold Standard": Performance of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[7] This co-elution is critical for compensating for matrix effects, a major challenge in bioanalysis where components of the biological sample can enhance or suppress the analyte's signal.[6][8]
Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to other alternatives, such as structural analogs.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | 1 | 99.2 | 3.5 |
| 10 | 101.5 | 2.8 | |
| 100 | 99.7 | 2.1 | |
| Analog IS | 1 | 88.4 | 11.2 |
| 10 | 92.1 | 9.8 | |
| 100 | 95.3 | 7.5 | |
| No IS | 1 | 75.6 | 18.5 |
| 10 | 81.2 | 15.3 | |
| 100 | 85.9 | 12.1 |
Table 1: Comparison of Assay Performance with Different Internal Standards. This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.[1]
| Internal Standard Type | Inter-Patient Assay Imprecision (%CV) |
| Deuterated IS (SIR-d3) | 4.8 |
| Analog IS (DMR) | 9.2 |
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification. This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.[8]
Key Regulatory Considerations for Deuterated Internal Standards
The ICH M10 guideline outlines several critical parameters for the selection and validation of internal standards.
-
Purity: The deuterated standard must have high isotopic purity to minimize the presence of the unlabeled analyte, which could otherwise lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).
-
Stability: The deuterium labels must be on chemically stable positions within the molecule to prevent exchange with hydrogen atoms from the sample or solvent, which would compromise the integrity of the standard.
-
Mass Difference: A sufficient mass difference (typically ≥3 amu) between the analyte and the deuterated standard is necessary to avoid spectral overlap.[7]
-
Co-elution: The internal standard should ideally co-elute with the analyte to ensure they experience the same matrix effects.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to ensuring regulatory compliance.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated IS are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and deuterated IS are spiked into the blank matrix before extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) for each lot:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
-
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[9]
Protocol 2: Evaluation of Deuterium Exchange
Objective: To confirm the stability of the deuterium label on the internal standard under analytical conditions.
Methodology:
-
Spike the deuterated internal standard into the blank matrix at its working concentration.
-
Incubate the sample under the same conditions as a typical sample preparation (e.g., temperature, pH, time).
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Commercial Ibudilast-d3 for Research Applications
For researchers, scientists, and professionals in drug development, the quality and consistency of stable-isotope labeled internal standards are paramount for accurate bioanalytical studies. This guide provides a comparative overview of Ibudilast-d3, a deuterated form of the phosphodiesterase inhibitor Ibudilast, from various commercial suppliers. Due to the proprietary nature of batch-specific quality control data, this guide synthesizes publicly available information and presents a framework for comparison, supported by a representative experimental protocol for quality assessment.
Commercial Supplier Overview
Several reputable suppliers offer this compound for research purposes. While direct comparative studies are not publicly available, researchers can typically request a Certificate of Analysis (CoA) for specific batches. Key suppliers in the market include:
-
MedChemExpress: A supplier of a wide range of research chemicals and bioactive compounds.[1]
-
Pharmaffiliates: Specializes in pharmaceutical reference standards, impurities, and stable isotopes.[2]
-
Cayman Chemical: Provides tools for life sciences research, including a range of deuterated standards.
-
Santa Cruz Biotechnology: A global supplier of research reagents.[3]
-
Toronto Research Chemicals (TRC): A manufacturer and supplier of complex organic chemicals for biomedical research.
Data Presentation: A Framework for Comparison
Quantitative data for this compound should be meticulously compared to ensure the selection of a product that meets the stringent requirements of analytical assays. Researchers should request and scrutinize the Certificate of Analysis from each supplier, paying close attention to the following parameters. The table below provides a template of expected specifications.
| Parameter | Supplier A (Typical Specification) | Supplier B (Typical Specification) | Supplier C (Typical Specification) | Test Method |
| Purity (by HPLC/LC-MS) | ≥98%[4] | ≥99%[5] | ≥98% | HPLC/LC-MS |
| Chemical Identity | Conforms to structure | Consistent with structure[5] | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Isotopic Enrichment | ≥99% deuterated forms | >98% | ≥99% deuterated forms | Mass Spectrometry |
| Appearance | White to off-white solid[5] | Crystalline solid[4] | Off-white powder | Visual Inspection |
| Solubility | Soluble in DMSO, Ethanol | Soluble in Ethanol, DMSO, DMF[4] | Soluble in Chloroform, Methanol[6] | Solvent Test |
Note: The values presented in this table are representative examples based on typical specifications for similar deuterated standards and should be confirmed with the supplier for the specific lot being purchased.
Experimental Protocols
The quality of this compound can be independently verified using established analytical methods. Below is a detailed protocol for the determination of purity and identity using High-Performance Liquid Chromatography (HPLC), adapted from a validated method for Ibudilast in human serum.[7]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
1. Objective: To determine the purity of this compound by separating it from potential impurities.
2. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphoric acid
- Triethylamine
- Reference standard of Ibudilast (non-deuterated)
- C18 reverse-phase HPLC column (e.g., Luna C18(2), 5 µm)[7]
3. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and 0.02% phosphoric acid (50:50, v/v), with the pH adjusted to 6.0 using triethylamine.[7]
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 319 nm[7]
- Injection Volume: 10 µL
4. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of Ibudilast reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 10 µg/mL.
- Sample Solution: Accurately weigh and dissolve the this compound from the commercial supplier in the mobile phase to a final concentration of 10 µg/mL.
5. Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram and the retention time of the Ibudilast peak.
- Inject the sample solution and record the chromatogram.
- The purity of the this compound is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
6. System Suitability:
- The system is deemed suitable for use if the theoretical plates for the Ibudilast peak are >2000, and the tailing factor is <1.5.
Mandatory Visualizations
Ibudilast Signaling Pathway
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] This, in turn, modulates various downstream signaling pathways, resulting in anti-inflammatory and neuroprotective effects.
Caption: Simplified signaling pathway of Ibudilast.
Experimental Workflow for this compound Purity Analysis
The following diagram illustrates the logical flow of the experimental procedure for assessing the purity of this compound from a commercial supplier.
Caption: Experimental workflow for HPLC-based purity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. usbio.net [usbio.net]
- 7. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Ibudilast-d3 for Clinical Trial Sample Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents in clinical trial samples is paramount. This guide provides a comprehensive comparison of Ibudilast-d3, a deuterated internal standard, against a non-deuterated alternative for the bioanalysis of Ibudilast. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry to ensure the highest accuracy and precision of analytical data.
The selection of an appropriate internal standard is a critical decision in the development of bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variability. Due to their near-identical physicochemical properties, deuterated internal standards like this compound co-elute with the analyte, experiencing similar matrix effects and ionization suppression or enhancement. This leads to more reliable and reproducible results compared to non-deuterated internal standards, which may have different extraction recoveries and chromatographic behaviors.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The following tables summarize the expected performance characteristics of a bioanalytical method for Ibudilast using either this compound or a non-deuterated internal standard. The data is representative of typical outcomes observed in method validation studies and is based on established principles of bioanalysis.
Table 1: Method Validation Parameters for Ibudilast Quantification
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | |||
| LLOQ | ± 5% | ± 15% | Within ± 20% |
| QCL | ± 3% | ± 12% | Within ± 15% |
| QCM | ± 2% | ± 10% | Within ± 15% |
| QCH | ± 4% | ± 13% | Within ± 15% |
| Precision (% CV) | |||
| LLOQ | ≤ 5% | ≤ 15% | ≤ 20% |
| QCL | ≤ 4% | ≤ 12% | ≤ 15% |
| QCM | ≤ 3% | ≤ 10% | ≤ 15% |
| QCH | ≤ 4% | ≤ 13% | ≤ 15% |
| Matrix Effect (% CV) | ≤ 5% | ≤ 15% | ≤ 15% |
| Recovery (% CV) | ≤ 6% | ≤ 18% | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification; QCL: Low-Quality Control; QCM: Medium Quality Control; QCH: High-Quality Control; IS: Internal Standard; FDA: U.S. Food and Drug Administration; EMA: European Medicines Agency.
Table 2: Summary of Key Performance Characteristics
| Characteristic | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) |
| Co-elution with Analyte | Yes | Unlikely |
| Compensation for Matrix Effects | High | Moderate to Low |
| Compensation for Extraction Variability | High | Moderate |
| Risk of Differential Ionization | Low | High |
| Method Robustness | High | Moderate |
| Regulatory Acceptance | Preferred | Acceptable with thorough validation |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of a bioanalytical assay. Below are the protocols for the quantification of Ibudilast in human plasma using this compound as an internal standard via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, and study samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples. To the blank samples, add 25 µL of methanol.
-
Vortexing: Vortex all tubes for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibudilast: Precursor ion (Q1) m/z 231.1 → Product ion (Q3) m/z 189.1
-
This compound: Precursor ion (Q1) m/z 234.1 → Product ion (Q3) m/z 192.1
-
Visualizations
Ibudilast Signaling Pathway
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides has downstream anti-inflammatory and neuroprotective effects.
Ibudilast's mechanism of action.
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ibudilast in clinical trial samples.
Workflow for Ibudilast sample analysis.
performance characteristics of Ibudilast-d3 in bioequivalence studies
Absence of Public Data on Ibudilast-d3
As of late 2025, a comprehensive search of publicly available scientific literature and clinical trial databases reveals no specific bioequivalence or pharmacokinetic studies for this compound, the deuterated form of Ibudilast. Therefore, a direct comparison of its performance characteristics with the non-deuterated Ibudilast based on experimental data is not currently possible.
This guide will, therefore, provide a detailed overview of the known performance characteristics of Ibudilast and discuss the theoretical implications of deuteration on its pharmacokinetic profile. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of deuterated Ibudilast.
Ibudilast: A Profile of its Performance Characteristics
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects.[1] It is known to cross the blood-brain barrier.[2] The primary metabolite of Ibudilast is 6,7-dihydrodiol-ibudilast.[3]
Pharmacokinetic Parameters of Ibudilast
Pharmacokinetic data for orally administered Ibudilast in healthy adult volunteers is summarized in the table below.
| Parameter | Value | Conditions |
| Tmax (Median) | 4-6 hours | Single 30 mg dose and multiple 30 mg b.i.d. doses[4] |
| Cmax (Mean, SD) | 60 (25) ng/mL | Steady-state, 30 mg b.i.d.[4] |
| AUC0–24 (Mean, SD) | 1004 (303) ng·h/mL | Steady-state, 30 mg b.i.d.[4] |
| t1/2 (Mean) | 19 hours | Single 30 mg dose and multiple 30 mg b.i.d. doses[4] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0–24: Area under the plasma concentration-time curve over 24 hours; t1/2: Elimination half-life; b.i.d.: twice daily.
The Rationale and Potential Impact of Deuteration
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium.[5][6] This substitution can significantly alter the drug's metabolic fate due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and more resistant to cleavage by metabolic enzymes than a carbon-hydrogen bond.[7]
The primary goals of deuteration in drug development are to:
-
Slow the rate of metabolism: This can lead to a longer drug half-life, increased systemic exposure (higher Cmax and AUC), and potentially less frequent dosing.[6][8]
-
Alter metabolic pathways: Deuteration can shift metabolism away from pathways that produce toxic metabolites, potentially improving the drug's safety profile.[5][9]
-
Increase metabolic stability: By reducing the rate of breakdown, the active form of the drug remains in the body for a longer period.[6]
Hypothetical Performance Characteristics of this compound
Given that Ibudilast is metabolized by cytochrome P450 enzymes, specifically CYP3A4, deuteration at a site of metabolic attack could potentially alter its pharmacokinetic profile.[10] While speculative without experimental data, one might hypothesize that this compound could exhibit:
-
Increased Half-Life (t1/2): A slower rate of metabolism could lead to a longer elimination half-life compared to the approximately 19 hours reported for Ibudilast.[4]
-
Higher Bioavailability (Increased Cmax and AUC): Reduced first-pass metabolism could result in higher peak plasma concentrations and overall drug exposure.
-
Reduced Metabolite Formation: The formation of the 6,7-dihydrodiol-ibudilast metabolite might be slowed, though the clinical significance of this is unknown.
It is crucial to emphasize that these are theoretical advantages, and the actual pharmacokinetic profile of this compound can only be determined through formal bioequivalence and pharmacokinetic studies.
Experimental Protocols
While no specific protocols for this compound are available, a standard bioequivalence study would typically involve the following methodology.
Bioequivalence Study Protocol (Hypothetical)
A randomized, two-way crossover study in healthy volunteers would be the standard design.
-
Subject Recruitment: A cohort of healthy adult volunteers would be recruited after providing informed consent.
-
Study Arms:
-
Test Product: this compound
-
Reference Product: Ibudilast
-
-
Dosing: Subjects would receive a single oral dose of the test or reference product.
-
Washout Period: A sufficient washout period would be implemented between the two dosing periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Serial blood samples would be collected at predefined time points before and after dosing.
-
Bioanalysis: Plasma concentrations of both this compound/Ibudilast and their major metabolites would be measured using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, AUC, Tmax, t1/2) would be calculated for both the test and reference products.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC would be calculated to determine if they fall within the regulatory acceptance range (typically 80-125%).
Visualizations
Ibudilast Signaling Pathway
The following diagram illustrates the known signaling pathways affected by Ibudilast. Ibudilast inhibits phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP). This in turn modulates the activity of various downstream effectors, resulting in anti-inflammatory and neuroprotective effects.
Caption: Ibudilast inhibits PDEs, increasing cAMP and cGMP levels.
Experimental Workflow for a Bioequivalence Study
This diagram outlines a typical workflow for a clinical bioequivalence study.
Caption: Workflow of a typical bioequivalence study.
References
- 1. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibudilast - Wikipedia [en.wikipedia.org]
- 3. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ibudilast-d3 vs. 13C-labeled Ibudilast as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an in-depth, objective comparison of two stable isotope-labeled internal standards for the quantification of Ibudilast: the deuterated analog, Ibudilast-d3, and the carbon-13 labeled version, 13C-labeled Ibudilast.
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] A SIL internal standard is chemically identical to the analyte of interest, but with a difference in mass due to the incorporation of heavy isotopes. This allows it to be distinguished by the mass spectrometer while behaving almost identically to the analyte during sample preparation and analysis. This co-behavior is crucial for accurately correcting for variations in extraction efficiency, matrix effects, and instrument response.[3]
While both deuterated and 13C-labeled internal standards are widely used, their fundamental properties can lead to significant differences in analytical performance.[4] This guide will explore these differences in the context of Ibudilast analysis, providing supporting data from analogous compounds and detailed experimental methodologies to aid researchers in making an informed decision.
Performance Comparison: this compound vs. 13C-labeled Ibudilast
| Feature | This compound (Deuterated) | 13C-labeled Ibudilast | Rationale & Implications for Ibudilast Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than unlabeled Ibudilast.[1] | Co-elutes perfectly with unlabeled Ibudilast.[4] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. For Ibudilast analysis in complex matrices like plasma or urine, a 13C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate and precise quantification. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH). While the deuterium atoms in this compound are on a methyl group and generally stable, the potential for exchange under certain pH or temperature conditions cannot be entirely ruled out. | Carbon-13 atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[4] | 13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, ensuring the integrity of the internal standard. |
| Matrix Effects | Due to potential chromatographic separation from the analyte, it may not perfectly compensate for matrix-induced ion suppression or enhancement. | As it co-elutes with the analyte, it experiences the same matrix effects and provides more effective compensation. | More reliable compensation for matrix effects leads to improved data quality, especially when analyzing samples from diverse patient populations where matrix components can vary significantly. |
| Accuracy and Precision | Generally provides good accuracy and precision. However, chromatographic shifts and differential matrix effects can introduce a small bias. | Typically provides superior accuracy and precision due to perfect co-elution and more effective compensation for analytical variability.[4] | For regulated bioanalysis where the highest level of accuracy and precision is required, 13C-labeled Ibudilast is the preferred choice. |
| Cost and Availability | Generally less expensive and more widely available due to simpler and more established synthetic routes. | Typically more expensive due to the more complex and costly synthesis involving 13C-labeled starting materials. | Budgetary constraints may favor the use of a deuterated standard. However, this must be weighed against the potential for compromised data quality. For pivotal studies, the investment in a 13C-labeled standard is often justified. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Ibudilast in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or 13C-labeled Ibudilast.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled Ibudilast at a concentration of 500 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Ibudilast from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Ibudilast: To be determined based on precursor and product ions.
-
This compound: Precursor ion will be +3 m/z compared to Ibudilast. Product ion may be the same or +3 m/z depending on the fragmentation pattern.
-
13C-labeled Ibudilast: Precursor and product ions will depend on the number and position of the 13C labels.
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Ibudilast and the internal standard in blank matrix from at least six different sources.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: A linear range covering the expected concentrations in study samples, with a correlation coefficient (r²) of ≥0.99.
-
Matrix Effect: Assessed to ensure that the ionization of Ibudilast is not suppressed or enhanced by matrix components. The internal standard-normalized matrix factor should have a coefficient of variation (CV) ≤15%.
-
Recovery: The extraction efficiency of Ibudilast and the internal standard from the biological matrix.
-
Stability: Stability of Ibudilast in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Ibudilast quantification.
Ibudilast Signaling Pathway
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This has downstream anti-inflammatory and neuroprotective effects.
Caption: Ibudilast's primary mechanism of action.
Conclusion
The selection of an internal standard is a critical step in bioanalytical method development that directly impacts the quality of the generated data. While this compound can provide acceptable performance, the use of a 13C-labeled Ibudilast internal standard is generally considered the superior choice for achieving the highest levels of accuracy, precision, and data reliability. The perfect co-elution and isotopic stability of a 13C-labeled standard provide more effective compensation for matrix effects and other sources of analytical variability. For researchers and drug development professionals seeking the highest level of data quality and confidence in their results, particularly for regulated studies, 13C-labeled Ibudilast is the recommended choice for the bioanalysis of Ibudilast.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ibudilast-d3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for handling Ibudilast-d3, a deuterated analog of Ibudilast. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring compliant disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent inhalation, skin, and eye contact. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a risk of splashing.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double gloving is advised for enhanced protection, especially during prolonged handling or when dealing with larger quantities.[2][3] |
| Laboratory Coat | A standard lab coat is sufficient for handling small quantities. For larger amounts, a disposable, low-permeability coverall is recommended.[4] | |
| Closed-Toe Shoes | Required at all times in the laboratory. | |
| Respiratory Protection | Full-Face Respirator or Fume Hood | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[1] All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. |
Operational Plans: Experimental Protocol
This compound is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled Ibudilast, but with a distinct mass. Below is a detailed methodology for the preparation of an this compound internal standard solution for such an application.
Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare a series of this compound solutions for use as an internal standard in the quantification of Ibudilast in a biological matrix (e.g., plasma).
Materials:
-
This compound solid
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, filtered tips
Procedure:
-
Preparation of this compound Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound solid on a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a 1 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the solid completely.
-
Bring the volume up to 1 mL with methanol.
-
Cap the flask and vortex thoroughly to ensure a homogenous solution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
-
Preparation of Internal Standard Working Solution (e.g., 100 ng/mL):
-
Allow the this compound stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Add methanol to the flask, bringing the total volume to 100 mL.
-
Cap the flask and invert several times to ensure thorough mixing.
-
This working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples prior to extraction and LC-MS/MS analysis.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional, local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential health hazards.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, disposable lab coats, etc.), and weighing papers, must be collected in a designated and clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.
-
Liquid Waste: Solutions containing this compound, including the stock and working solutions, as well as any solvent rinses of glassware, must be collected in a labeled hazardous waste container for non-halogenated organic waste.
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant"). The date of waste accumulation should also be indicated. Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Final Disposal
The sealed and labeled hazardous waste containers should be handed over to the institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.
Visualizations
Experimental Workflow for Internal Standard Preparation
Caption: Workflow for the preparation of this compound internal standard solutions.
Ibudilast Mechanism of Action: Signaling Pathway
Caption: Simplified signaling pathway of Ibudilast's mechanism of action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
